Product packaging for 2-Nitro-4-phenylazophenol(Cat. No.:CAS No. 55936-40-8)

2-Nitro-4-phenylazophenol

Cat. No.: B15469934
CAS No.: 55936-40-8
M. Wt: 243.22 g/mol
InChI Key: ZZIWBGLFWFTPLX-UHFFFAOYSA-N
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Description

2-Nitro-4-phenylazophenol (CAS 55936-40-8) is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . This phenylazophenol derivative is characterized by a nitro group ortho to the phenolic hydroxyl group, which influences its electronic properties and biological activity. The compound has been identified in patent research for its application in the preparation of antibacterial agents against plant pathogenic bacteria . This suggests its value in agricultural science research for potentially managing bacterial plant pathogens. As an azo compound, its structure is also of interest in materials science and dye chemistry research. This product is provided for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O3 B15469934 2-Nitro-4-phenylazophenol CAS No. 55936-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55936-40-8

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-nitro-4-phenyldiazenylphenol

InChI

InChI=1S/C12H9N3O3/c16-12-7-6-10(8-11(12)15(17)18)14-13-9-4-2-1-3-5-9/h1-8,16H

InChI Key

ZZIWBGLFWFTPLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Chromophore: A Technical Guide to the Origins of 2-Nitro-4-phenylazophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins of 2-Nitro-4-phenylazophenol, a distinct azo dye. By examining its historical context, synthetic pathway, and physicochemical properties, this document provides a comprehensive resource for professionals in research and development.

Historical Context: The Dawn of Synthetic Dyes

Synthetic Pathway: A Two-Step Process

The synthesis of this compound is a classic example of an azo coupling reaction. This process involves two key steps: the diazotization of a primary aromatic amine, in this case, p-nitroaniline, followed by the electrophilic aromatic substitution reaction with a coupling agent, phenol.

Step 1: Diazotization of p-Nitroaniline

In the first step, p-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt, p-nitrobenzenediazonium chloride. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.

Step 2: Azo Coupling with Phenol

The resulting diazonium salt is then introduced to a solution of phenol, which acts as the coupling agent. The electrophilic diazonium cation attacks the electron-rich phenol ring, typically at the para position due to steric hindrance at the ortho positions, to form the azo compound, this compound. The reaction is generally carried out in a mildly alkaline solution to activate the phenol.

Physicochemical Properties

Below is a summary of the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₃[10][11]
Molecular Weight 243.22 g/mol [10][11]
CAS Number 55936-40-8[10][11]

Note: Experimental data such as melting point, boiling point, and spectroscopic data for this compound are not consistently reported in readily available literature. For comparison, the related compound 4-Phenylazophenol has a melting point of 150-152 °C.[12][13][14]

Detailed Experimental Protocol (Adapted from Para Red Synthesis)

The following is a representative experimental protocol for the synthesis of an azo dye, adapted for the synthesis of this compound.

Materials
  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure

Part A: Preparation of p-Nitrobenzenediazonium Chloride Solution

  • In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a solution of concentrated HCl and water.

  • Cool the beaker in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to the cooled p-nitroaniline solution while maintaining the temperature below 5 °C and stirring continuously. The slow addition is critical to control the exothermic reaction.

  • Continue stirring for 15 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part B: Preparation of the Phenol Solution

  • In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath.

Part C: Azo Coupling

  • Slowly add the cold diazonium salt solution from Part A to the cold phenol solution from Part B with constant stirring.

  • A colored precipitate of this compound should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

  • Dry the product in a desiccator.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway pNitroaniline p-Nitroaniline DiazoniumSalt p-Nitrobenzenediazonium Chloride pNitroaniline->DiazoniumSalt Diazotization NaNO2_HCl NaNO2, HCl 0-5 °C Product This compound DiazoniumSalt->Product Azo Coupling Phenol Phenol Phenol->Product NaOH NaOH

Caption: Synthetic pathway of this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling_agent Coupling Agent Preparation cluster_azo_coupling Azo Coupling and Isolation dissolve_pna Dissolve p-Nitroaniline in HCl cool_pna Cool to 0-5 °C dissolve_pna->cool_pna add_nano2 Slowly add NaNO2 solution cool_pna->add_nano2 stir_diazo Stir for 15 min add_nano2->stir_diazo mix_solutions Slowly mix diazonium and phenol solutions stir_diazo->mix_solutions dissolve_phenol Dissolve Phenol in NaOH cool_phenol Cool in ice bath dissolve_phenol->cool_phenol cool_phenol->mix_solutions stir_coupling Stir for 30 min mix_solutions->stir_coupling filter_product Vacuum filter precipitate stir_coupling->filter_product wash_product Wash with cold water filter_product->wash_product dry_product Dry the product wash_product->dry_product

References

Technical Guide: 2-Nitro-4-phenylazophenol (CAS 55936-40-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Nitro-4-phenylazophenol, identified by CAS number 55936-40-8. This document consolidates available chemical and physical data, outlines a detailed experimental protocol for its synthesis, and presents key information in a format accessible to researchers, scientists, and professionals in drug development. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide provides a foundational understanding of its chemical nature and synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data aggregated from various chemical databases.[1]

PropertyValueSource
CAS Number 55936-40-8ChemIDplus; EPA DSSTox[1]
Molecular Formula C₁₂H₉N₃O₃PubChem[1]
Molecular Weight 243.22 g/mol PubChem[1]
IUPAC Name 2-nitro-4-(phenyldiazenyl)phenolPubChem[1]
Synonyms 2-Nitro-4-phenylazo-phenol, 2-Nitro-4-(phenylazo)phenolPubChem[1]
Computed XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 243.06439116 DaPubChem[1]
Topological Polar Surface Area 90.8 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]
Complexity 310PubChem[1]

Synthesis: Experimental Protocol

The synthesis of this compound is achieved through a classic diazotization-coupling reaction. This process involves two primary stages: the formation of a diazonium salt from an aromatic amine, followed by an electrophilic aromatic substitution reaction with a coupling agent (in this case, a phenol).

General Principle

The synthesis is based on the diazotization of aniline to form a benzenediazonium salt, which then couples with 2-nitrophenol at the para position relative to the hydroxyl group. The hydroxyl group is a strong activating group, directing the electrophilic diazonium ion to the ortho and para positions. Due to steric hindrance from the nitro group at the ortho position of the phenol, coupling occurs predominantly at the para position.

Materials and Reagents
  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 2-Nitrophenol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

  • Urea (optional, to quench excess nitrous acid)

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and flasks

  • Stirring apparatus

Experimental Procedure

Step 1: Preparation of the Diazonium Salt (Diazotization)

  • In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water. The molar amount of sodium nitrite should be slightly in excess (e.g., 1.1 equivalents) relative to the aniline.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. A small amount of urea can be added to destroy any excess nitrous acid.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve a molar equivalent of 2-nitrophenol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-nitrophenol solution with vigorous stirring.

  • A colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to obtain a product of higher purity.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification Aniline Aniline Mix1 Mix1 Aniline->Mix1 HCl_H2O HCl / H₂O HCl_H2O->Mix1 NaNO2 NaNO₂ Solution Diazotization Diazotization NaNO2->Diazotization IceBath1 Ice Bath (0-5 °C) IceBath1->Diazotization DiazoniumSalt Benzenediazonium Salt Solution CouplingReaction Coupling Reaction DiazoniumSalt->CouplingReaction Mix1->IceBath1 Diazotization->DiazoniumSalt TwoNitrophenol 2-Nitrophenol Mix2 Mix2 TwoNitrophenol->Mix2 NaOH_H2O NaOH / H₂O NaOH_H2O->Mix2 IceBath2 Ice Bath (0-5 °C) IceBath2->CouplingReaction Product This compound (Precipitate) CouplingReaction->Product Filtration Vacuum Filtration Product->Filtration Mix2->IceBath2 Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Purified Product Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Start Diazotization Diazotization of Aniline Start->Diazotization Step 1 Coupling Coupling with 2-Nitrophenol Diazotization->Coupling Step 2 Isolation Isolation of Crude Product Coupling->Isolation Step 3a Purification Purification of Final Product Isolation->Purification Step 3b End End Purification->End

Caption: Logical progression of the synthesis of this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information on the biological activity or implication in signaling pathways for this compound.

However, it is worth noting that compounds containing a nitro group can exhibit a wide range of biological activities.[2][3] The nitro group is a known pharmacophore and can be found in various drugs with antimicrobial, antineoplastic, and antiparasitic properties.[2][3] The biological effects of nitro compounds are often attributed to their ability to undergo redox reactions within cells, which can lead to cellular toxicity.[2]

Given the presence of the nitro group and the azo bridge, this compound could potentially be investigated for various biological activities. However, without specific experimental data, any discussion of its biological role remains speculative.

Safety Information

Based on available safety data sheets for similar azo dyes and nitroaromatic compounds, this compound should be handled with care in a laboratory setting. While a specific safety data sheet for this compound was not found, general precautions for this class of chemicals include:

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Azo dyes and nitro compounds can be irritants and may be harmful if swallowed or absorbed through the skin. Some azo dyes have been classified as potential carcinogens.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 55936-40-8) is a nitro-substituted azo dye for which the fundamental chemical and physical properties are known. Its synthesis can be reliably achieved through a well-established diazotization and coupling procedure. While there is a lack of specific data on its biological activity and involvement in signaling pathways, its structural motifs suggest potential for biological effects that could be a subject for future research. This guide provides a solid foundation for researchers and professionals interested in this compound, from its basic characteristics to a detailed synthesis protocol.

References

Key Synthetic Routes for 2-Nitro-4-phenylazophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for 2-Nitro-4-phenylazophenol, a valuable intermediate in the synthesis of various organic compounds and dyes. The document details the core chemical reactions, provides specific experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound belongs to the class of azo compounds, characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. The synthesis of such molecules is of significant interest in medicinal chemistry and material science due to their diverse applications. The primary and most established method for the synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable phenol.

Core Synthetic Pathway: Diazotization and Azo Coupling

The most common and industrially viable route for the synthesis of this compound is the diazotization of aniline followed by coupling with 2-nitrophenol. This electrophilic aromatic substitution reaction is a cornerstone of azo dye chemistry.[1]

The overall reaction can be summarized as follows:

Step 1: Diazotization of Aniline

Aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary amino group of aniline into a diazonium salt, benzenediazonium chloride.[2] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[1]

Step 2: Azo Coupling with 2-Nitrophenol

The resulting benzenediazonium chloride solution is then added to an alkaline solution of 2-nitrophenol. The diazonium ion acts as an electrophile and attacks the electron-rich phenoxide ion of 2-nitrophenol, typically at the para position to the hydroxyl group due to steric hindrance from the nitro group at the ortho position. This coupling reaction forms the stable azo dye, this compound.[3][4]

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline Reagents_D NaNO₂, HCl 0-5 °C Aniline->Reagents_D Diazonium Benzenediazonium Chloride Reagents_D->Diazonium Nitrophenol 2-Nitrophenol (in NaOH solution) Diazonium->Nitrophenol Coupling Product This compound Nitrophenol->Product

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, derived from established general procedures for azo dye synthesis.[4]

Materials and Equipment
  • Aniline

  • 2-Nitrophenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Melting point apparatus

  • IR and NMR spectrometers for characterization

Detailed Synthesis Procedure

Step 1: Preparation of Benzenediazonium Chloride Solution

  • In a 250 mL beaker, dissolve 0.01 mole of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 25 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.01 mole of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 10-15 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate 400 mL beaker, dissolve 0.01 mole of 2-nitrophenol in 20 mL of 10% sodium hydroxide solution.

  • Cool this alkaline solution of 2-nitrophenol to 5-10 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution dropwise to the alkaline 2-nitrophenol solution with vigorous stirring.

  • Continue stirring the reaction mixture for 10-20 minutes while maintaining the temperature at 5-10 °C. A colored precipitate of this compound will form.[4]

  • After the reaction is complete, filter the crude product using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from 80% ethanol to obtain the purified this compound.[4]

  • Dry the purified product in a desiccator.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification start_D Dissolve Aniline in HCl cool_D Cool to 0-5 °C start_D->cool_D add_nitrite Add NaNO₂ solution dropwise cool_D->add_nitrite stir_D Stir for 10 min add_nitrite->stir_D diazonium_sol Benzenediazonium Chloride Solution stir_D->diazonium_sol add_diazonium Add Diazonium solution dropwise diazonium_sol->add_diazonium start_C Dissolve 2-Nitrophenol in NaOH cool_C Cool to 5-10 °C start_C->cool_C cool_C->add_diazonium stir_C Stir for 10-20 min add_diazonium->stir_C precipitate Precipitate Forms stir_C->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from 80% Ethanol wash->recrystallize dry Dry the Product recrystallize->dry final_product Purified 2-Nitro-4- phenylazophenol dry->final_product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound and similar azo dyes.

ParameterValueReference
Reactants
Aniline0.01 mol[4]
2-Nitrophenol0.01 mol[4]
Sodium Nitrite0.01 mol[4]
Conc. HCl2.5 mL[4]
Reaction Conditions
Diazotization Temperature0-5 °C[1]
Coupling Temperature5-10 °C[4]
Reaction Time30-60 min[4]
Product Characterization
Molecular FormulaC₁₂H₉N₃O₃[5]
Molecular Weight243.22 g/mol [6]
AppearanceColored Solid[4]
Yield70-85% (Typical for azo dyes)[7]
Melting PointVaries based on purity
Spectroscopic Data
IR (cm⁻¹)Aromatic C-H, C=C, N=N, NO₂, O-H[4]
¹H NMR (δ, ppm)Signals in the aromatic region, OH proton[4]

Alternative Synthetic Considerations

While the diazotization of aniline and coupling with 2-nitrophenol is the most direct route, variations exist. For instance, substituted anilines can be used to introduce different functional groups on one of the aromatic rings. Similarly, other substituted phenols can be employed as coupling partners.

An alternative approach involves the diazotization of 2-amino-4-nitrophenol and coupling with a suitable aromatic compound. However, the synthesis of 2-amino-4-nitrophenol itself requires a separate synthetic step, often involving the partial reduction of 2,4-dinitrophenol.[8]

Safety Precautions

  • Aromatic amines and nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Diazonium salts are unstable and can be explosive when dry. They should always be prepared in solution at low temperatures and used immediately.[1]

  • Concentrated acids and bases are corrosive and should be handled with care.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield.

References

IUPAC nomenclature for 2-Nitro-4-phenylazophenol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 2-Nitro-4-phenylazophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on its systematic nomenclature and physicochemical characteristics.

The systematic name for the compound commonly known as this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-nitro-4-(phenyldiazenyl)phenol [1][2].

Synonyms and Identifiers:

  • Common Name: this compound[1]

  • CAS Number: 55936-40-8[1][2]

  • Molecular Formula: C₁₂H₉N₃O₃[1][2]

  • Other Synonyms: 2-Nitro-4-phenylazo-phenol, 2-Nitro-4-(phenylazo)phenol[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-nitro-4-(phenyldiazenyl)phenol.

PropertyValueReference
Molecular Weight 243.22 g/mol [1][2]
Exact Mass 243.06439116 Da[1][2]
XLogP3 3.6[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 90.8 Ų[1][2]
Complexity 310[2]

Synthesis of 2-Nitro-4-(phenyldiazenyl)phenol

Proposed Experimental Protocol

This proposed protocol is based on general methods for the synthesis of azo dyes and related nitro compounds.

Step 1: Diazotization of Aniline

  • Aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature.

  • The reaction mixture is stirred for a short period to ensure the complete formation of the benzenediazonium chloride salt.

Step 2: Azo Coupling with 2-Nitrophenol

  • 2-Nitrophenol is dissolved in an aqueous alkaline solution, such as sodium hydroxide, to form the corresponding phenoxide. This solution is also cooled to 0-5 °C.

  • The freshly prepared benzenediazonium chloride solution is slowly added to the 2-nitrophenoxide solution.

  • The coupling reaction is typically rapid, and the azo dye, 2-nitro-4-(phenyldiazenyl)phenol, will precipitate out of the solution.

Step 3: Isolation and Purification

  • The precipitated product is collected by filtration.

  • The crude product is washed with cold water to remove any unreacted salts.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline HCl_NaNO2 HCl, NaNO2 0-5 °C Aniline->HCl_NaNO2 Diazonium Benzenediazonium Chloride HCl_NaNO2->Diazonium Coupling Coupling Reaction 0-5 °C Diazonium->Coupling Nitrophenol 2-Nitrophenol NaOH NaOH (aq) Nitrophenol->NaOH Nitrophenoxide 2-Nitrophenoxide NaOH->Nitrophenoxide Nitrophenoxide->Coupling Product Crude 2-Nitro-4- (phenyldiazenyl)phenol Coupling->Product Filtration Filtration Product->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

A plausible workflow for the synthesis of 2-Nitro-4-(phenyldiazenyl)phenol.

Potential Biological Activity and Mechanism of Action

Specific studies on the biological activity of 2-nitro-4-(phenyldiazenyl)phenol are limited. However, the presence of the nitro group on the aromatic ring suggests potential bioactivity, as nitroaromatic compounds are known to exhibit a range of biological effects.

Many nitro compounds undergo enzymatic reduction in biological systems. This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, and ultimately the corresponding amine. A one-electron reduction of the nitro group can produce a nitro radical anion. This redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells. This mechanism is implicated in the antimicrobial and cytotoxic effects of some nitroaromatic compounds.

Conceptual Diagram of Nitroaromatic Redox Cycling

Redox_Cycling cluster_cell Biological System NitroCompound Nitroaromatic Compound (Ar-NO2) NitroRadical Nitro Radical Anion (Ar-NO2•-) NitroCompound->NitroRadical Enzymatic Reduction (1e-) NitroRadical->NitroCompound Reoxidation Oxygen Molecular Oxygen (O2) Superoxide Superoxide (O2•-) NitroRadical->Superoxide Oxygen->Superoxide Electron Transfer OxidativeStress Oxidative Stress Superoxide->OxidativeStress

General mechanism of redox cycling for nitroaromatic compounds.

References

Molecular formula and weight of 2-Nitro-4-phenylazophenol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Nitro-4-phenylazophenol. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Core Molecular and Physical Data

This compound is an aromatic azo compound characterized by the presence of a nitro group ortho to the hydroxyl group and a phenylazo group para to the hydroxyl group on the phenol ring.

PropertyValue
Molecular Formula C₁₂H₉N₃O₃[1]
Molecular Weight 243.22 g/mol [1]
IUPAC Name 2-nitro-4-(phenyldiazenyl)phenol
CAS Number 55936-40-8[1]
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)--INVALID-LINK--[O-]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of aniline followed by an azo coupling reaction with 2-nitrophenol.

Step 1: Diazotization of Aniline

This reaction converts the primary aromatic amine (aniline) into a diazonium salt.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5°C in an ice bath.[2][3]

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining the temperature below 5°C and stirring continuously.[2][3] The formation of benzene diazonium chloride is indicated by a change in the solution.

Step 2: Azo Coupling with 2-Nitrophenol

The diazonium salt is then reacted with 2-nitrophenol to form the final azo dye.

Materials:

  • Benzene diazonium chloride solution (from Step 1)

  • 2-Nitrophenol

  • Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.[2]

  • Slowly add the cold benzene diazonium chloride solution to the cold 2-nitrophenol solution with constant stirring.[2][3]

  • Maintain the temperature of the reaction mixture below 10°C and continue stirring for at least 30 minutes.[3]

  • The product, this compound, will precipitate out of the solution as a colored solid.

  • The precipitate can be collected by filtration, washed with cold water to remove any soluble impurities, and then dried.

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling aniline Aniline hcl_naoh HCl, NaNO2, 0-5°C aniline->hcl_naoh diazonium Benzene Diazonium Chloride hcl_naoh->diazonium product This compound diazonium->product Coupling Reaction nitrophenol 2-Nitrophenol naoh NaOH, 0-5°C nitrophenol->naoh naoh->product

Caption: Synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable method for the analysis of this compound.

General HPLC-UV Parameters:

  • Column: A C18 column is commonly used for the separation of aromatic compounds.[4]

  • Mobile Phase: A gradient of an aqueous solution (e.g., with a small percentage of acetic acid) and an organic solvent like methanol or acetonitrile is typically employed.[5]

  • Detection: The UV detector can be set at a wavelength where the compound exhibits maximum absorbance, which can be determined by a UV-Vis spectrophotometer.[6][7][8] For similar phenolic compounds, detection is often performed around 280 nm.[7][8]

  • Quantification: Calibration curves are generated using standard solutions of the purified compound to quantify its concentration in a sample.[6][7][8]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, azo dyes as a class are known to induce biological responses, particularly related to oxidative stress.

Activation of the Nrf2-Keap1 Signaling Pathway

Exposure to certain azo dyes can lead to the generation of reactive oxygen species (ROS), which in turn activates the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[9][10]

Mechanism of Activation:

  • Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[9][10]

  • Oxidative Stress: In the presence of oxidative stress (e.g., from azo dye metabolites), Keap1 undergoes a conformational change, leading to the release of Nrf2.[10]

  • Nuclear Translocation: Nrf2 then translocates to the nucleus.[9][10]

  • Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[9][10] These genes encode for antioxidant enzymes and other protective proteins.

The diagram below illustrates the Keap1-Nrf2 signaling pathway.

G Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Azo Dye Metabolites) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Cytoprotective Gene Transcription ARE->Genes activates

Caption: Activation of the Keap1-Nrf2 pathway by oxidative stress.

References

A Historical Guide to Azo Dyes in Scientific Research: From Stains to Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The vibrant world of azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), extends far beyond the textile industry. For over a century, these synthetic compounds have been indispensable tools in scientific research, leaving an indelible mark on fields ranging from histology and microbiology to the very foundations of chemotherapy. This technical guide delves into the historical applications of key azo dyes, providing an in-depth look at their core scientific contributions, complete with experimental methodologies and quantitative data to inform and inspire today's researchers.

Prontosil: The Dawn of the Antibacterial Era

The discovery of Prontosil in the 1930s by German chemist and pathologist Gerhard Domagk was a watershed moment in medicine, heralding the age of antibacterial chemotherapy.[1][2] This red azo dye demonstrated remarkable efficacy in treating systemic bacterial infections in animal models, a feat that was previously unattainable.[3]

Mechanism of Action: A Prodrug's Tale

Initial in vitro experiments with Prontosil yielded disappointing results, as it showed no direct antibacterial activity.[4][5] The true breakthrough came with the understanding that Prontosil is a prodrug, meaning it is metabolized within the body into its active form.[6] In 1935, researchers at the Pasteur Institute discovered that the azo linkage of Prontosil is cleaved in vivo to release the colorless and highly active compound, sulfanilamide.[6][7]

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. Bacteria need to synthesize their own folic acid, a crucial component for DNA and RNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfanilamide blocks the metabolic pathway, leading to a bacteriostatic effect that halts bacterial growth and allows the host's immune system to clear the infection. Humans, on the other hand, obtain folic acid from their diet, making this pathway an excellent selective target for antibacterial therapy.

Prontosil_Metabolism Prontosil Prontosil (Inactive Prodrug) Azo_Reduction Azo Reductase (in vivo) Prontosil->Azo_Reduction Metabolic Cleavage Sulfanilamide Sulfanilamide (Active Drug) Azo_Reduction->Sulfanilamide DHPS Dihydropteroate Synthase Sulfanilamide->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Natural Substrate Folic_Acid_Pathway Folic Acid Synthesis DHPS->Folic_Acid_Pathway Bacterial_Growth Bacterial Growth Inhibition Folic_Acid_Pathway->Bacterial_Growth Inhibition

Prontosil's metabolic activation pathway.
Early Experimental Protocols: Domagk's Mouse Model

Gerhard Domagk's pioneering experiments involved infecting mice with lethal doses of Streptococcus pyogenes.[8] The subsequent administration of Prontosil demonstrated a remarkable survival rate in the treated group compared to the untreated controls.[3]

Summary of Domagk's 1932 Experiment

GroupNumber of MiceTreatmentOutcome
Experimental12Prontosil injection post-infectionAll survived[3]
Control14No treatmentAll died within four days[3][8]

Recreation of Domagk's Experimental Protocol:

  • Infection: A virulent strain of Streptococcus pyogenes was isolated and cultured. A lethal dose, predetermined through prior experiments, was injected into a cohort of mice.[8]

  • Treatment: A solution of Prontosil was prepared. Within a short timeframe following infection (e.g., 1.5 hours), the experimental group of mice received an injection of the Prontosil solution.[8] The original experiments often used oral administration via a stomach tube as well.[3]

  • Observation: Both the treated and control groups were monitored over several days. Key observations included survival rates, general health, and signs of infection.

  • Results: The stark contrast in survival between the two groups provided the first compelling evidence of the in vivo efficacy of Prontosil.[3][8]

Congo Red: Illuminating Amyloid Plaques

Congo Red, synthesized in 1883, was initially a popular textile dye.[9] Its journey into the realm of scientific research began in 1922 when the German physician Hermann Bennhold discovered its affinity for amyloid, a type of abnormal protein deposit associated with various diseases, including Alzheimer's disease.[10]

The Signature Apple-Green Birefringence

When stained with Congo Red and viewed under polarized light, amyloid deposits exhibit a characteristic "apple-green" birefringence.[10] This optical phenomenon, first described by Paul Divry in 1927, became the gold standard for the histological identification of amyloid.[10] The linear, planar structure of the Congo Red molecule allows it to intercalate between the beta-sheet fibrils of amyloid, and this ordered arrangement of dye molecules is responsible for the unique birefringence.[11]

Properties of Key Historical Azo Dyes

Azo DyeYear of First SynthesisHistorical ApplicationKey Property
Prontosil1932[12]Antibacterial DrugIn vivo conversion to active sulfanilamide[7]
Congo Red1883[9]Biological Stain, pH IndicatorBinds to amyloid, exhibiting apple-green birefringence[10]
Methyl Red1908pH IndicatorpH transition range of 4.4 (red) to 6.2 (yellow)[13][14]
Historical Staining Protocol for Amyloid

The following is a generalized historical protocol for staining amyloid in tissue sections with Congo Red, based on early methodologies.

Congo_Red_Staining start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinize and Hydrate to Water start->deparaffinize stain Stain in Congo Red Solution (e.g., 0.5% in 50% alcohol for 15-20 min) deparaffinize->stain rinse1 Rinse in Distilled Water stain->rinse1 differentiate Differentiate in Alkaline Alcohol Solution rinse1->differentiate rinse2 Rinse in Tap Water differentiate->rinse2 counterstain Counterstain with Hematoxylin rinse2->counterstain dehydrate Dehydrate through Graded Alcohols counterstain->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Resinous Medium clear->mount visualize Visualize under Polarized Light for Apple-Green Birefringence mount->visualize

A generalized workflow for Congo Red staining of amyloid.

Detailed Steps of a Modified Highman's Congo Red Stain:

  • Deparaffinization and Hydration: Tissue sections (5-10 µm thick) are deparaffinized in xylene and hydrated through a graded series of alcohols to distilled water.[15]

  • Staining: The slides are immersed in a 0.5% Congo Red solution in 50% alcohol for 15-20 minutes.[15]

  • Rinsing: The slides are briefly rinsed in distilled water.[15]

  • Differentiation: The sections are quickly differentiated by dipping them in an alkaline alcohol solution.[15] This step is crucial for removing excess, non-specifically bound dye.

  • Counterstaining: To visualize cell nuclei, a counterstain such as Gill's hematoxylin is applied for a short duration (e.g., 30 seconds).[15]

  • Dehydration and Mounting: The sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a resinous medium for microscopic examination.[15]

Methyl Red: A Classic pH Indicator

Methyl Red, an azo dye synthesized in 1908, has been a staple in chemistry laboratories for over a century as a pH indicator.[11] Its distinct color change over a specific pH range makes it invaluable for acid-base titrations and for identifying bacteria based on their metabolic products.

The Chemistry of Color Change

The color of Methyl Red is dependent on the pH of the solution. In acidic conditions (pH below 4.4), the molecule is protonated, resulting in a red color. As the pH increases (above 6.2), it deprotonates to a yellow form. In the intermediate pH range, the solution appears orange.[13][14]

Methyl_Red_Indicator Acidic Acidic (pH < 4.4) Red Transition Transition (pH 4.4 - 6.2) Orange Acidic->Transition Deprotonation Transition->Acidic Protonation Alkaline Alkaline (pH > 6.2) Yellow Transition->Alkaline Deprotonation Alkaline->Transition Protonation Protonation + H+ Deprotonation - H+

The principle of pH indication by Methyl Red.
Historical Preparation and Use in Titrations

The preparation of a Methyl Red indicator solution for use in titrations is a straightforward process that has been well-documented in historical chemical literature.

Protocol for Preparation of Methyl Red Indicator Solution:

  • Dissolution: 50 mg of Methyl Red is dissolved in a mixture of 1.86 ml of 0.1 M sodium hydroxide and 50 ml of 95% ethanol.[16][17] Gentle warming can aid in dissolution.[18]

  • Dilution: After the dye is fully dissolved, the solution is diluted with distilled water to a final volume of 100 ml.[16][18]

Use in Acid-Base Titration:

  • A few drops of the prepared Methyl Red indicator solution are added to the analyte (the solution of unknown concentration).

  • The titrant (the solution of known concentration) is slowly added from a burette.

  • The endpoint of the titration is reached when the solution undergoes a distinct color change from red to yellow, or an intermediate orange color, depending on the specific titration being performed.[19]

Conclusion

The historical applications of azo dyes in scientific research underscore their versatility and profound impact. From the life-saving discovery of Prontosil, which laid the groundwork for modern antibiotics, to the crucial role of Congo Red in diagnosing debilitating amyloid diseases, and the fundamental utility of Methyl Red in analytical chemistry, these vibrant compounds have been at the forefront of scientific advancement. Understanding their historical context and the experimental protocols that defined their use provides valuable insights for contemporary researchers and continues to inspire new avenues of scientific inquiry.

References

Initial discovery and characterization of 2-Nitro-4-phenylazophenol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-phenylazophenol is an aromatic azo compound with the chemical formula C₁₂H₉N₃O₃. Its structure features a phenylazo group substituted on a nitrophenol ring. While specific details regarding its initial discovery and extensive characterization are not widely documented in publicly available literature, this guide provides a summary of its known physicochemical properties based on computational data. Due to the limited availability of experimental data, this document also outlines general methodologies for the synthesis and characterization of similar azo compounds, which can be adapted for the study of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models.[1] A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₃PubChem[1]
Molecular Weight 243.22 g/mol PubChem[1]
CAS Number 55936-40-8PubChem[1]
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 243.064391 g/mol PubChem[1]
Topological Polar Surface Area 90.8 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]
Complexity 310PubChem[1]

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound involves a diazo coupling reaction. This general methodology is widely used for the synthesis of azo dyes. The proposed workflow is depicted in the diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization of Aniline cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline NaNO2_HCl NaNO₂ / aq. HCl 0-5 °C Aniline->NaNO2_HCl Benzenediazonium Benzenediazonium Chloride NaNO2_HCl->Benzenediazonium Product This compound Benzenediazonium->Product Two_Nitrophenol 2-Nitrophenol NaOH aq. NaOH Two_Nitrophenol->NaOH NaOH->Product Crude_Product Crude Product Product->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for a short period to ensure complete formation of the benzenediazonium chloride solution.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of 2-nitrophenol in an aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold benzenediazonium chloride solution to the 2-nitrophenol solution with constant stirring.

    • Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction at the para position of the hydroxyl group.

    • A colored precipitate of this compound should form.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the precipitate with cold water to remove any unreacted salts.

    • Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid.

    • Dry the purified crystals under vacuum.

Proposed Characterization Methods

To characterize the synthesized this compound, a standard battery of analytical techniques should be employed.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, including the substitution pattern on the aromatic rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the key functional groups, such as the O-H stretch of the phenol, the N=N stretch of the azo group, and the symmetric and asymmetric stretches of the nitro group.

  • UV-Visible (UV-Vis) Spectroscopy: This technique would determine the absorption maxima of the compound, which is characteristic of the extended conjugated system present in azo dyes.

2. Chromatographic and Mass Spectrometric Analysis:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

The logical workflow for the characterization of the synthesized product is illustrated below.

Characterization_Workflow Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography_ms Purity and Molecular Weight Synthesized_Product Synthesized Product NMR NMR ('H, ¹³C) Synthesized_Product->NMR IR IR Synthesized_Product->IR UV_Vis UV-Vis Synthesized_Product->UV_Vis HPLC HPLC Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Structural Confirmation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Functional Group ID Electronic_Transitions Electronic_Transitions UV_Vis->Electronic_Transitions Electronic Transitions Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Purity Assessment Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation MW Confirmation

Caption: Logical workflow for the characterization of this compound.

Potential Biological Significance

While no specific biological activities for this compound have been reported, many nitroaromatic and azo compounds are known to exhibit a range of biological effects. The nitro group, being a strong electron-withdrawing group, can influence the molecule's redox properties, which is a common mechanism for the biological activity of nitro compounds. Azo compounds have been investigated for various applications, including as antimicrobial and anticancer agents. Any investigation into the biological activity of this compound would likely begin with in vitro screening assays to assess its cytotoxicity and antimicrobial properties.

Conclusion

This compound remains a sparsely characterized molecule in the scientific literature. This guide provides a summary of its computed physicochemical properties and outlines established, yet hypothetical in this specific case, experimental protocols for its synthesis and characterization. Further experimental investigation is required to validate these computational data and to explore the potential biological activities of this compound. The methodologies and workflows presented here offer a foundational framework for researchers and scientists interested in the study of this compound and related azo compounds.

References

Methodological & Application

Application of 2-Nitro-4-phenylazophenol as a pH Indicator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-phenylazophenol is a synthetic organic azo dye with potential applications as a pH indicator. Its chemical structure, featuring a phenolic hydroxyl group and an azo group conjugated with a nitro substituent, suggests that its chromophoric system is sensitive to changes in hydrogen ion concentration (pH). This sensitivity manifests as a distinct color change, a characteristic property of acid-base indicators. This document provides an overview of its properties, protocols for its preparation and use in acid-base titrations, and a summary of relevant data.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some general properties are known, specific experimental data regarding its pKa, pH transition range, and precise color changes are not extensively documented in readily available literature. The data for the related compound, p-phenylazophenol, is included for comparative purposes.

PropertyThis compoundp-Phenylazophenol (for comparison)
Molecular Formula C₁₂H₉N₃O₃[1]C₁₂H₁₀N₂O
Molecular Weight 243.22 g/mol [1]198.22 g/mol [2]
Appearance Data not availableOrange columnar solid[2]
pKa Data not available8.93 ± 0.13 (Predicted)[2]
pH Range Data not availableData not available
Color Change Data not availableData not available
Solubility Data not availableSoluble in acetone, ethanol, benzene, and ether; insoluble in water.[2]

Principle of Operation as a pH Indicator

The function of this compound as a pH indicator is based on the principle of acid-base equilibrium. The molecule can exist in at least two forms with different colors: a protonated form (HIn) in acidic solutions and a deprotonated form (In⁻) in basic solutions. The equilibrium between these two forms is pH-dependent.

HIn (Acidic form) ⇌ H⁺ + In⁻ (Basic form)

The addition of a nitro group and the phenylazo group to the phenol ring influences the electron density and the pKa of the phenolic proton. This, in turn, dictates the pH at which the color change occurs. The visual transition range of the indicator is centered around its pKa value.

Experimental Protocols

Due to the lack of a specific, published protocol for the synthesis and use of this compound as a pH indicator, the following protocols are based on general methods for the synthesis of related azo dyes and the preparation and application of pH indicator solutions.

Synthesis of this compound (General Method)

This protocol is adapted from general procedures for the synthesis of azo dyes via diazotization and coupling reactions.

Materials:

  • 2-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Diazotization of 2-Nitroaniline:

    • Dissolve a specific molar equivalent of 2-nitroaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the 2-nitroaniline) to the amine solution. Maintain the temperature below 5 °C.

    • The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.

    • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

    • A colored precipitate of this compound should form.

  • Isolation and Purification:

    • Allow the reaction mixture to stir for an additional 30 minutes in the ice bath.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

    • Dry the purified product in a desiccator.

Diagram of Synthesis Workflow:

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification A 2-Nitroaniline in HCl C Diazonium Salt Formation (0-5°C) A->C B NaNO2 Solution B->C E Coupling Reaction (0-5°C) C->E Slow Addition D Phenol in NaOH D->E F Precipitate Formation E->F G Filtration F->G H Recrystallization G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Preparation of this compound Indicator Solution

Materials:

  • Purified this compound solid

  • Ethanol (95% or absolute)

  • Distilled water

  • Volumetric flask

  • Weighing balance

Procedure:

  • Accurately weigh 0.1 g of purified this compound.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Swirl the flask gently to dissolve the solid completely. A sonicator may be used to aid dissolution if necessary.

  • Once the solid is fully dissolved, add distilled water to the flask to bring the final volume to 100 mL.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a labeled, airtight, and light-protected bottle.

Diagram of Indicator Solution Preparation:

G A Weigh 0.1 g of This compound B Transfer to 100 mL Volumetric Flask A->B C Add 50 mL of 95% Ethanol B->C D Dissolve Solid C->D E Add Distilled Water to 100 mL Mark D->E F Mix Thoroughly E->F G Store in Labeled Bottle F->G

Caption: Protocol for preparing the indicator solution.

Acid-Base Titration Using this compound Indicator

Materials:

  • Analyte (acid or base of unknown concentration)

  • Titrant (standardized solution of a base or acid)

  • This compound indicator solution

  • Burette

  • Pipette

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Rinse the burette with a small amount of the titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Pipette a known volume of the analyte into an Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution should attain the color of the indicator in that specific pH environment (acidic or basic).

  • Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, place the flask on the stirrer and add a stir bar.

  • Slowly add the titrant from the burette to the analyte while constantly swirling the flask (or with continuous stirring).

  • As the endpoint is approached, the color of the solution will begin to change at the point of titrant addition and then disappear upon swirling. Add the titrant drop by drop at this stage.

  • The endpoint is reached when a single drop of the titrant causes a permanent color change throughout the solution.

  • Record the final burette reading. The difference between the final and initial readings gives the volume of titrant used.

  • Repeat the titration at least two more times to ensure accuracy and calculate the average volume of titrant used.

  • Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the analyte, and M₂ and V₂ are the molarity and volume of the titrant.

Diagram of Titration Workflow:

G A Prepare Burette with Titrant D Titrate with Titrant A->D B Pipette Analyte into Flask C Add Indicator to Analyte B->C C->D E Observe Color Change (Endpoint) D->E F Record Volume of Titrant E->F G Calculate Analyte Concentration F->G

Caption: Standard acid-base titration procedure.

Limitations and Further Research

The primary limitation in the application of this compound as a pH indicator is the lack of comprehensive, publicly available data on its pKa value and the precise pH range of its color transition. For effective use in quantitative analysis, these parameters must be accurately determined.

Recommendations for further research include:

  • Spectrophotometric Determination of pKa: The pKa of this compound can be determined by measuring its UV-Vis absorbance spectra at various pH values.

  • Titration Studies: Performing titrations of known strong and weak acids and bases with this indicator would help to visually determine its effective pH range and the sharpness of the color change.

  • Solvatochromism Studies: Investigating the effect of different solvent systems on the indicator's properties would be beneficial for its application in non-aqueous titrations.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Azo compounds can be toxic and may be skin and eye irritants. Avoid inhalation of dust and direct contact with the skin and eyes.

  • Work in a well-ventilated area or a fume hood, especially during the synthesis and handling of volatile reagents.

  • Dispose of all chemical waste according to institutional and local regulations.

References

The Role of 2-Nitro-4-phenylazophenol in the Formation of Metal Chelates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-phenylazophenol, a member of the azo dye family, possesses a molecular structure conducive to the formation of metal chelates. The presence of hydroxyl (-OH), nitro (-NO2), and azo (-N=N-) functional groups provides potential coordination sites for metal ions. The formation of these chelates can lead to significant changes in the spectroscopic and electrochemical properties of the molecule, making it a candidate for various applications in analytical chemistry, such as the colorimetric determination of metal ions. The stability and reactivity of these metal complexes are of fundamental interest in coordination chemistry and are relevant to the development of new analytical reagents and potential therapeutic agents.

While the specific compound this compound (CAS 55936-40-8) is documented, detailed research on its metal chelation properties is not extensively available in the public domain. However, based on the general principles of coordination chemistry and studies of analogous azo dyes, we can infer its potential role and propose experimental protocols for its investigation. Azo compounds containing hydroxyl groups ortho to the azo linkage are well-known chelating agents that form stable complexes with a variety of metal ions. The nitro group, being an electron-withdrawing group, can influence the acidity of the phenolic proton and the electron density on the azo group, thereby modulating the stability and spectral characteristics of the resulting metal chelates.

Application Notes

This compound can potentially be utilized in the following applications:

  • Spectrophotometric Determination of Metal Ions: The formation of colored chelates with specific metal ions can be exploited for their quantitative determination using UV-Visible spectrophotometry. The intensity of the color, which corresponds to the concentration of the metal ion, can be measured to construct a calibration curve.

  • Chromogenic Reagent in Thin-Layer and Paper Chromatography: This compound could serve as a spray reagent for the detection of metal ions separated by chromatographic techniques. The appearance of colored spots upon spraying would indicate the presence of the respective metals.

  • Indicator for Complexometric Titrations: The color change of this compound upon complexation with a metal ion could be used to signal the endpoint in titrations involving that metal and a titrant like EDTA.

  • Potential in Drug Development: Metal complexes of azo dyes have been investigated for their biological activities, including antimicrobial and anticancer properties. The chelation of essential metal ions can be a mechanism of action for certain drugs.

Proposed Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the investigation of its metal chelation properties. These protocols are based on established methods for similar azo dyes and would require optimization for this specific compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via diazotization of aniline and coupling with 2-nitrophenol.

Materials:

  • Aniline

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • 2-Nitrophenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

  • Distilled water

  • Beakers, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of 2-nitrophenol in an aqueous solution of sodium hydroxide, and cool it to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of 2-nitrophenol with vigorous stirring. The temperature should be maintained below 5 °C.

    • A colored precipitate of this compound should form.

    • Continue stirring the mixture for 1-2 hours in the ice bath to ensure complete reaction.

  • Isolation and Purification:

    • Filter the crude product using a Buchner funnel and wash it with cold distilled water to remove any unreacted salts.

    • Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified this compound.

    • Dry the purified product in a desiccator.

Characterization: The synthesized compound should be characterized by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Protocol 2: Spectrophotometric Study of Metal Chelate Formation

Objective: To investigate the formation of metal chelates of this compound and determine the optimal conditions for complexation.

Materials:

  • Synthesized this compound

  • Stock solutions of various metal salts (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺) of known concentration

  • Buffer solutions of various pH values

  • Ethanol or other suitable organic solvent

  • UV-Visible spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagent Solution: Prepare a standard solution of this compound in a suitable solvent like ethanol.

  • Preliminary Investigation:

    • In a series of test tubes, add a fixed volume of the reagent solution, a buffer solution of a specific pH, and a solution of a metal salt.

    • Observe any color change, which indicates complex formation.

    • Record the absorption spectra of the solutions using a UV-Visible spectrophotometer over a suitable wavelength range (e.g., 300-800 nm) against a reagent blank.

  • Optimization of Conditions:

    • Effect of pH: Vary the pH of the solution using different buffer solutions and record the absorbance at the wavelength of maximum absorption (λmax) of the complex to determine the optimal pH for complexation.

    • Effect of Reagent Concentration: Keep the metal ion concentration and pH constant and vary the concentration of the this compound solution to determine the concentration required for maximum color development.

    • Stability of the Complex: Measure the absorbance of the complex at different time intervals to determine the stability of the chelate over time.

  • Determination of Stoichiometry:

    • Use methods like the mole-ratio method or Job's method of continuous variation to determine the metal-to-ligand ratio in the complex.

Data Presentation

Quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Spectral Characteristics and Stability Constants of this compound Metal Chelates (Hypothetical Data)

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Stoichiometry (M:L)Log K (Stability Constant)
Cu²⁺6.55401.5 x 10⁴1:28.2
Ni²⁺7.05101.2 x 10⁴1:27.5
Co²⁺7.25601.8 x 10⁴1:27.9
Zn²⁺8.04800.9 x 10⁴1:16.8
Fe³⁺3.56102.5 x 10⁴1:19.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow

The logical flow of the experimental protocols can be visualized using a diagram.

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis cluster_chelation Protocol 2: Chelation Study cluster_application Application Diazotization Diazotization of Aniline Coupling Coupling with 2-Nitrophenol Diazotization->Coupling Isolation Isolation & Purification Coupling->Isolation Characterization Structural Characterization Isolation->Characterization Reagent_Prep Prepare Reagent Solution Characterization->Reagent_Prep Preliminary_Study Preliminary Spectrophotometric Study Reagent_Prep->Preliminary_Study Optimization Optimize pH & Concentration Preliminary_Study->Optimization Stoichiometry Determine Stoichiometry Optimization->Stoichiometry Analytical_Method Develop Analytical Method Stoichiometry->Analytical_Method

Caption: Workflow for the synthesis of this compound and the subsequent study of its metal chelation properties for analytical applications.

Logical Relationship of Chelation

The formation of a metal chelate with this compound involves the coordination of a metal ion with the ligand.

Chelation_Mechanism Metal_Ion Metal Ion (Mⁿ⁺) Chelate Metal Chelate ([MLₓ]ⁿ⁺) Metal_Ion->Chelate Coordination Ligand This compound (L) Ligand->Chelate Binding

Caption: Logical diagram illustrating the formation of a metal chelate from a metal ion and the this compound ligand.

Conclusion

Application Notes and Protocols: Azo Dyes in the Textile and Dye Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile, leather, paper, and food industries.[1] Their widespread use is attributed to their cost-effective synthesis, high molar extinction coefficients, and the ability to produce a vast spectrum of vibrant colors with good stability. Chemically, azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. While integral to modern manufacturing, the use of azo dyes presents significant environmental and health concerns. Inefficient dyeing processes can result in 10-50% of the dye being released into wastewater, leading to significant water pollution.[2][3] Furthermore, under reductive conditions, certain azo dyes can break down to form carcinogenic aromatic amines, posing risks to human health.[1][4]

This document provides detailed application notes and protocols relevant to the synthesis, application, and analysis of azo dyes in the textile industry, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Data Presentation

Table 1: Acute Toxicity of Selected Azo Dyes and Their Metabolites

The toxicity of azo dyes and their breakdown products is a primary concern. While many intact azo dyes exhibit low acute toxicity, their metabolic cleavage products, aromatic amines, can be highly toxic and carcinogenic.[4][5]

CompoundSpeciesRouteToxicity Value (LD50/EC50)Reference
Aromatic Amines
BenzidineRatOral309 mg/kg[1][2][6]
BenzidineMouseOral214 mg/kg[1]
2-NaphthylamineRatOral727 mg/kg[4][7]
2-NaphthylamineMouseIntraperitoneal200 mg/kg[7]
Azo Dyes
Disperse Red 1Girardia tigrina (newborns)AquaticLC50: 75 mg/L[8]
Disperse Red 1Girardia tigrina (adults)AquaticLC50: 152 mg/L[8]
Remazol Parrot GreenDaphnia magnaAquatic48-h EC50: 55.32 mg/L[1][2]
Remazol Golden YellowDaphnia magnaAquatic48-h EC50: 46.84 mg/L[1][2]
1,4-Bis(imidazolylazo)benzeneMouseIntraperitonealLD50: 1020.23 mg/kg[9]

LD50: Lethal Dose, 50%; EC50: Effective Concentration, 50%; LC50: Lethal Concentration, 50%.

Table 2: Typical Colorfastness Ratings of Azo Dyes on Cotton and Polyester

Colorfastness is a critical property of dyed textiles, indicating the resistance of the color to fading or running under various conditions. Ratings are typically on a scale of 1 (poor) to 5 (excellent).

Dye ClassFiberWashing Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)Light Fastness (ISO 105-B02)General Remarks
Reactive Dyes Cotton4-5 (Good to Excellent)4-5 (Good to Excellent)4-6 (Moderate to Good)Form strong covalent bonds with cellulosic fibers, leading to excellent wash fastness.[10][11]
Direct Dyes Cotton2-3 (Fair)3-4 (Fair to Good)1-3 (Poor to Fair)Have good affinity but are not chemically bound, resulting in poorer wash fastness.
Naphthol Dyes Cotton4 (Good)2-3 (Poor to Fair)4-5 (Good)Insoluble pigments formed within the fiber, offering good wash and light fastness but often poor rubbing fastness.[10]
Disperse Dyes Polyester4-5 (Excellent)4-5 (Excellent)4-5 (Fair to Good)Non-ionic dyes that diffuse into the polyester fiber, providing excellent overall fastness.[12]
Table 3: Comparative Efficiency of Azo Dye Wastewater Treatment Methods

Various methods are employed to remove azo dyes from textile effluents. The efficiency of these methods depends on the dye's chemical structure, concentration, and the specific process parameters.

Treatment MethodTarget Azo Dye(s)Key ConditionsRemoval Efficiency (%)Reference
Advanced Oxidation
Photo-FentonAzo Dichlorotriazine DyepH 3, 0.4 g/L catalyst, 1 mL/L H₂O₂, 60 min100% (Color), 80% (COD)[13][14]
Potassium FerrateOrange II, Lissamine Green BpH 3, 56.4 mg/L K₂FeO₄, 15-30 min~100% (Color)[3][15]
OzonationReactive Orange 165 min contact time>97% (Color), 48% (TOC)[16]
UV/H₂O₂/O₃Acid Red 151-~100% (Color)[17]
Biological
Anaerobic-AerobicAcid Orange 7Hybrid Bio-reactor, Reflux Ratio 197.5% (Decolorization)[18]
Bacterial Culture (E. coli)Basic Orange 2Optimized (40°C, pH 7, 3 days)89.9% (Degradation)[19]
Physicochemical
Coagulation (PFS)Congo RedpH 6.35, 141.7 mg/L PFS98.3% (Decolorization)[20]
Coagulation (Alum)Congo RedpH 8.26, 80 mg/L Alum84.4% (Decolorization)[20]
AdsorptionDirect Red 83:10.5 g adsorbent, pH 5, 30 min~85% (Color)

COD: Chemical Oxygen Demand; TOC: Total Organic Carbon; PFS: Polymeric Iron Sulfate.

Experimental Protocols

Protocol 1: Laboratory Synthesis of a Monoazo Dye (e.g., Para Red)

This protocol describes the synthesis of an azo dye through diazotization of an aromatic amine and subsequent coupling with a coupling component.

Materials:

  • p-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, Buchner funnel, filter paper

Methodology:

  • Diazotization of p-Nitroaniline: a. In a 250 mL beaker, dissolve 1.4 g of p-nitroaniline in 3 mL of concentrated HCl and 25 mL of water. Heat gently if necessary to dissolve. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve 0.7 g of sodium nitrite in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. This solution is unstable and should be used promptly.

  • Preparation of the Coupling Solution: a. In a 400 mL beaker, dissolve 1.5 g of 2-naphthol in 15 mL of 10% NaOH solution. b. Add 100 mL of cold water and cool the solution in an ice bath.

  • Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A brightly colored precipitate (the azo dye) will form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration using a Buchner funnel. b. Wash the dye on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and salts. c. Dry the dye in a desiccator or a low-temperature oven.

Protocol 2: Application of a Reactive Azo Dye to Cotton Fabric

This protocol outlines a standard laboratory procedure for dyeing cotton with a reactive azo dye, which forms a covalent bond with the cellulosic fiber.

Materials:

  • Reactive Red dye (e.g., C.I. Reactive Red 1)

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (soda ash)

  • Wetting agent

  • Laboratory dyeing machine (e.g., beaker dyeing machine)

  • Beakers, graduated cylinders, pH meter

Recipe (Example for 1% shade on a 10g fabric sample):

  • Dye: 0.1 g (1% on weight of fabric, owf)

  • Salt (NaCl): 0.8 g (80 g/L for a 1:10 liquor ratio)

  • Soda Ash (Na₂CO₃): 0.2 g (20 g/L for a 1:10 liquor ratio)

  • Wetting Agent: 0.01 g (1 g/L)

  • Liquor Ratio: 1:10 (100 mL total volume)

Methodology:

  • Dye Bath Preparation: a. Prepare a stock solution of the reactive dye. b. In the dyeing vessel, add the required amount of water, wetting agent, and salt. c. Add the pre-weighed, wetted cotton fabric. d. Set the initial temperature to 40 °C.

  • Dyeing Cycle: a. Run the machine for 10 minutes to allow the fabric to wet out and the temperature to stabilize. b. Add the calculated amount of dye solution to the bath. c. Run for 20 minutes to allow for dye exhaustion (migration of dye from water to fiber). d. Add the soda ash solution to the dye bath to raise the pH to approximately 10.5-11. This initiates the fixation reaction between the dye and the fiber. e. Raise the temperature to 60 °C and continue dyeing for 60 minutes.

  • After-treatment (Wash-off): a. Drain the dye bath. b. Rinse the fabric with cold water. c. Perform a soaping wash at 95 °C for 10 minutes with a neutral soap (e.g., 2 g/L) to remove any unfixed, hydrolyzed dye. This step is crucial for achieving good wash fastness. d. Rinse thoroughly with hot water, followed by cold water. e. Squeeze and air-dry the fabric.

Protocol 3: Determination of Colorfastness to Washing (Based on ISO 105-C06)

This protocol determines the resistance of the color of textiles to domestic or commercial laundering procedures.

Materials:

  • Dyed fabric specimen (100 mm x 40 mm)

  • Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, acetate)

  • ECE 'B' phosphate reference detergent

  • Sodium perborate tetrahydrate

  • Stainless steel balls (6 mm diameter)

  • Launder-Ometer or similar laboratory washing apparatus

  • Grey Scale for assessing color change and staining (ISO 105-A02 and ISO 105-A03)

Methodology (Example for Test A2S):

  • Sample Preparation: a. Cut a 100 mm x 40 mm specimen of the dyed fabric. b. Place it between a 100 mm x 40 mm piece of the multifiber fabric and sew along one of the shorter edges.

  • Washing Procedure: a. Prepare the wash liquor: 4 g/L ECE detergent and 1 g/L sodium perborate in Grade 3 water.[21] b. Preheat the Launder-Ometer bath to 40 °C. c. Place the composite specimen in a stainless steel container. Add 10 stainless steel balls.[21] d. Add 150 mL of the pre-heated wash liquor to the container.[22] e. Seal the container, place it in the Launder-Ometer, and run the machine for 30 minutes at 40 °C.

  • Rinsing and Drying: a. Remove the container and rinse the composite specimen twice in cold distilled water. b. Squeeze out excess water. c. Open the stitching on all sides except one of the short ends. d. Dry the specimen by hanging it in the air at a temperature not exceeding 60 °C.

  • Assessment: a. Using the Grey Scale for assessing color change, compare the treated specimen with an untreated original sample under a standardized light source (D65). Assign a rating from 1 (major change) to 5 (no change). b. Using the Grey Scale for assessing staining, evaluate the staining on each of the six fiber strips of the multifiber fabric. Assign a rating from 1 (heavy staining) to 5 (no staining).

Protocol 4: Determination of Banned Aromatic Amines (Based on EN 14362-1)

This protocol describes the reductive cleavage of azo dyes on a textile and the subsequent detection and quantification of banned aromatic amines.

Materials:

  • Dyed textile sample

  • Citrate buffer solution (0.06 M, pH 6.0)

  • Sodium dithionite solution (200 mg/mL, freshly prepared)

  • Diethyl ether or other suitable extraction solvent

  • Solid Phase Extraction (SPE) cartridges

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Aromatic amine standards

Methodology:

  • Sample Preparation: a. Cut approximately 1 g of the textile sample into small pieces (approx. 5 mm x 5 mm). b. Place the sample in a reaction vessel.

  • Reductive Cleavage: a. Add 16 mL of pre-heated (70 °C) citrate buffer to the vessel. b. Seal the vessel and shake to ensure the sample is fully wetted. c. Place the vessel in a water bath at 70 °C for 30 minutes. d. Add 3 mL of freshly prepared sodium dithionite solution to initiate the reduction of the azo bonds. e. Seal and shake, then return to the 70 °C water bath for another 30 minutes. f. Rapidly cool the vessel to room temperature.

  • Liquid-Liquid or Solid Phase Extraction: a. Extract the released amines from the aqueous solution. This is commonly done using a suitable organic solvent (e.g., diethyl ether) in a liquid-liquid extraction or by passing the solution through an SPE cartridge. b. If using solvent extraction, collect the organic phase. If using SPE, elute the amines from the cartridge with a suitable solvent. c. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis by GC-MS: a. Inject an aliquot of the concentrated extract into the GC-MS system. b. The gas chromatograph separates the different amines based on their boiling points and interaction with the column. c. The mass spectrometer detects and identifies the amines based on their unique mass-to-charge ratio and fragmentation patterns. d. Quantify the amines by comparing the peak areas to those of known concentration standards. The regulatory limit in the EU is typically 30 mg/kg (30 ppm) for any single banned amine.[23]

Visualizations

Azo Dye Synthesis Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation A Aromatic Amine (e.g., p-Nitroaniline) E Mix Amine and Acid A->E B HCl + H₂O B->E C NaNO₂ Solution F Add NaNO₂ dropwise C->F D Cool to 0-5°C D->F E->D G Diazonium Salt Solution (Unstable) F->G K Combine Solutions G->K H Coupling Component (e.g., 2-Naphthol) J Dissolve and Cool H->J I NaOH Solution I->J J->K L Azo Dye Precipitate K->L M Vacuum Filtration L->M N Wash with Cold H₂O M->N O Dry N->O P Pure Azo Dye O->P

Caption: Workflow for the laboratory synthesis of an azo dye.

Textile Dyeing Experimental Workflow

G cluster_dyeing_steps Dyeing Cycle start Start pretreatment Fabric Pre-treatment (Scouring & Bleaching) start->pretreatment dye_prep Prepare Dye Bath (Water, Salt, Auxiliaries) pretreatment->dye_prep load_fabric Load Fabric dye_prep->load_fabric dyeing Dyeing Process fixation Fixation (Add Alkali, Heat) washoff Wash-off (Rinse, Soap, Rinse) fixation->washoff drying Drying washoff->drying end End drying->end add_dye Add Dye Solution (Exhaustion Phase) load_fabric->add_dye add_alkali Add Alkali (Fixation Phase) add_dye->add_alkali add_alkali->fixation

Caption: Experimental workflow for dyeing cotton with reactive azo dyes.

General Azo Dye Degradation Pathway

G AzoDye Azo Dye (Ar¹-N=N-Ar²) Reduction Reductive Cleavage (Anaerobic Conditions / Azoreductase) AzoDye->Reduction -N=N- bond cleavage Amines Aromatic Amines (Ar¹-NH₂ + H₂N-Ar²) Potentially Carcinogenic Reduction->Amines Oxidation Aerobic Mineralization (Oxidation) Amines->Oxidation Ring cleavage Products Simpler, Non-toxic Products (CO₂, H₂O, NH₃) Oxidation->Products

Caption: Simplified pathway of azo dye biodegradation.

Conclusion

Azo dyes remain indispensable in the textile industry due to their versatility and economic advantages. However, their environmental and toxicological profiles necessitate rigorous control and the development of effective remediation strategies. The protocols and data presented here provide a framework for researchers and professionals to understand, synthesize, apply, and analyze these important compounds. Standardized testing for properties like colorfastness and the presence of banned amines is crucial for regulatory compliance and consumer safety. Continued research into more environmentally benign dye structures and more efficient wastewater treatment technologies is essential for the sustainability of the textile and dye industries.

References

Standard operating procedure for using 2-Nitro-4-phenylazophenol in histological staining.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The staining mechanism of lipophilic azo dyes, such as Oil Red O and those in the Sudan series, is based on their greater solubility in lipids than in their solvent. This physical method of staining results in the dye selectively partitioning into and coloring the lipid droplets within the tissue.[1][2][3] This technique is crucial for the diagnosis and research of conditions involving abnormal fat deposition, such as fatty liver disease and atherosclerosis.[4][5]

Materials and Reagents

Reagent/MaterialSpecificationsStorage
Oil Red O Stock Solution0.5% (w/v) in isopropanolRoom Temperature
Oil Red O Working SolutionPrepared fresh before useN/A
60% IsopropanolACS GradeRoom Temperature
Hematoxylin SolutionGill II or equivalentRoom Temperature
Aqueous Mounting MediumGlycerin jelly or similarRoom Temperature
Control TissueTissue known to contain fat (e.g., liver with steatosis)Per laboratory SOP
Tissue SectionsFresh or snap-frozen tissue sectioned at 8–12 µm-80°C
Fixative10% Neutral Buffered Formalin or ParaformaldehydeRoom Temperature

Experimental Protocol: Oil Red O Staining for Neutral Lipids

This protocol is designed for the visualization of neutral lipids, including triglycerides and cholesterol esters, in frozen tissue sections.[4]

1. Tissue Preparation and Fixation:

  • Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat.

  • Mount the sections on clean glass slides.

  • Fix the sections in 10% neutral buffered formalin or paraformaldehyde for 10-20 minutes.[4] Note: Avoid using alcoholic fixatives as they will dissolve the lipids.[2]

2. Staining Procedure:

  • Rinse the fixed sections with distilled water.

  • Incubate the slides in 60% isopropanol for 2-5 minutes to remove any residual fixative and to prepare the tissue for the dye.

  • Stain the sections with freshly prepared Oil Red O working solution for 10-20 minutes.[4]

  • Briefly differentiate the sections in 60% isopropanol to remove excess background staining.[2]

  • Rinse the slides thoroughly with distilled water.

3. Counterstaining:

  • Apply a hematoxylin solution (e.g., Gill II) to counterstain the nuclei for 1-2 minutes.[4] This will provide morphological context.

  • Rinse the slides gently in tap water until the water runs clear.

4. Mounting:

  • Mount the coverslip using an aqueous mounting medium, such as glycerin jelly.[2] Organic solvents present in standard mounting media will dissolve the stained lipids.[2]

5. Visualization:

  • Examine the slides under a light microscope. Lipid droplets will appear as bright red, while the nuclei will be stained blue.[4]

Staining Workflow

G cluster_prep Tissue Preparation cluster_stain Staining cluster_counterstain Counterstaining & Mounting Cryosection Cryosectioning (8-12 µm) Mounting Mount on Slides Cryosection->Mounting Fixation Fixation (10% Formalin) Mounting->Fixation Rinse1 Rinse (Distilled Water) Fixation->Rinse1 Isopropanol60 60% Isopropanol Rinse1->Isopropanol60 ORO_Stain Oil Red O Staining (10-20 min) Isopropanol60->ORO_Stain Differentiate Differentiate (60% Isopropanol) ORO_Stain->Differentiate Rinse2 Rinse (Distilled Water) Differentiate->Rinse2 Hematoxylin Hematoxylin Counterstain Rinse2->Hematoxylin Rinse3 Rinse (Tap Water) Hematoxylin->Rinse3 AqueousMount Aqueous Mounting Rinse3->AqueousMount Visualization Visualization AqueousMount->Visualization Microscopy

Caption: Histological staining workflow for Oil Red O.

Principle of Staining

The underlying principle of staining with lipophilic azo dyes like Oil Red O is selective solubility. The dye is more soluble in the lipids present within the tissue than in the isopropanol-based solvent. This difference in solubility causes the dye to migrate from the staining solution and accumulate in the intracellular lipid droplets.

G cluster_solution Staining Solution cluster_tissue Tissue Section Dye_Solvent Azo Dye in Solvent Lipid Lipid Droplets Dye_Solvent->Lipid Dye partitions into lipid (High Solubility) Other Other Cellular Components Dye_Solvent->Other Minimal staining (Low Solubility)

Caption: Principle of selective solubility in lipid staining.

Quantitative Analysis

While visual assessment is standard, quantitative analysis of histological staining can be performed using image analysis software such as ImageJ.[6] This allows for the objective measurement of staining intensity and the area of lipid accumulation. Color deconvolution is a technique that can be used to separate the signals from the primary stain (e.g., Oil Red O) and the counterstain (e.g., hematoxylin), enabling more accurate quantification of each.[7]

ParameterMethodExpected Outcome
Area of Lipid AccumulationImageJ with color thresholdingPercentage of total tissue area that is positively stained.
Staining IntensityDensitometry analysis of the red channelMean optical density, which correlates with lipid concentration.
Co-localizationAnalysis of overlapping signalsNot applicable for this specific stain combination.

Troubleshooting

IssuePossible CauseSolution
Weak or no stainingLipids dissolved during processingEnsure use of non-alcoholic fixatives and aqueous mounting media.[2]
Staining time too shortIncrease incubation time in Oil Red O solution.
Excessive background stainingInadequate differentiationEnsure a brief rinse in 60% isopropanol after staining.[2]
Crystalline deposits on tissueStaining solution not properly filteredFilter the Oil Red O working solution before use.
"Running" or displacement of fatExcessive pressure on coverslipApply gentle pressure when mounting the coverslip.[2]

Safety Precautions

Standard laboratory safety precautions should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Formaldehyde is a known carcinogen and should be handled in a well-ventilated area or a fume hood. Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Spectrophotometric Detection of Metal Ions Using 2-Nitro-4-phenylazophenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Nitro-4-phenylazophenol is a chromogenic chelating agent that can be utilized for the spectrophotometric determination of various metal ions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in employing this reagent for quantitative analysis. The methodology is based on the formation of a colored complex between this compound and the target metal ion, where the absorbance of the resulting solution is proportional to the metal ion concentration. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide draws upon established principles and data from structurally similar nitro-substituted azo dyes to provide a comprehensive framework for its application. A related compound, 4-Nitro-2-(2-nitrophenelazo)phenol, has been successfully used for the preconcentration of Cu²⁺, Fe²⁺, Zn²⁺, and Pb²⁺, suggesting that this compound is likely to form complexes with these and other transition metal ions[1].

Principle of Detection

The reaction between this compound and a metal ion (Mⁿ⁺) results in the formation of a metal-ligand complex. This complexation alters the electronic structure of the dye, leading to a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity. By measuring the absorbance at the λmax of the complex, the concentration of the metal ion can be determined using the Beer-Lambert law.

Quantitative Data Summary

The following table summarizes representative quantitative data for the spectrophotometric determination of various metal ions using nitro-substituted azo dyes, which can serve as a reference for developing methods with this compound.

Metal IonpH Rangeλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD)
Cu(II)5.6 - 8.0~565~1.899 x 10⁴~1.36 µg·mL⁻¹
Fe(II)/Fe(III)4.5 - 7.0~740-~3.0 ng·mL⁻¹
Pb(II)6.0 - 7.0~490-~0.141 µg·mL⁻¹
Cd(II)7.5 - 8.5~531~0.135 x 10³-
Ni(II)~7.0~600-~13.9 ng·mL⁻¹
Co(II)~7.0~640-~2.7 ng·mL⁻¹
Zn(II)6.5 - 8.1~635--

Note: The data presented are compiled from studies on various nitro-substituted azo dyes and should be considered as starting points for method development with this compound.[1][2][3][4]

Experimental Protocols

Preparation of Reagents
  • Stock Solution of this compound (e.g., 1 x 10⁻³ M): Dissolve the appropriate amount of this compound in a suitable organic solvent such as ethanol or methanol.

  • Metal Ion Standard Stock Solutions (e.g., 1000 ppm): Prepare individual stock solutions of the metal ions of interest (e.g., Cu²⁺, Fe²⁺, Pb²⁺, Zn²⁺, Ni²⁺, Co²⁺) by dissolving their high-purity salts in deionized water. Acidify slightly with a few drops of concentrated nitric or hydrochloric acid to prevent hydrolysis.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to control the pH of the reaction mixture. The optimal pH will vary depending on the target metal ion.

General Protocol for Spectrophotometric Measurement
  • Construct a Calibration Curve:

    • Into a series of 10 mL volumetric flasks, add increasing volumes of a working standard solution of the target metal ion.

    • To each flask, add a fixed volume of the this compound stock solution.

    • Add a specific volume of the appropriate buffer solution to maintain the optimal pH.

    • Dilute to the mark with deionized water or the corresponding solvent.

    • Allow the color to develop for a specified time (e.g., 5-15 minutes).

    • Measure the absorbance of each solution at the λmax of the metal-ligand complex against a reagent blank (prepared in the same manner but without the metal ion).

    • Plot a graph of absorbance versus concentration to obtain the calibration curve.

  • Analysis of an Unknown Sample:

    • Take a known volume of the sample solution in a 10 mL volumetric flask.

    • Follow the same steps as for the calibration curve (addition of reagent, buffer, and dilution).

    • Measure the absorbance of the sample solution.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent Prepare 2-Nitro-4- phenylazophenol Solution Mix Mix Sample/Standard, Reagent, and Buffer Reagent->Mix Metal_Std Prepare Metal Standard Solutions Metal_Std->Mix Buffer Prepare Buffer Solutions Buffer->Mix Color_Dev Allow for Color Development Mix->Color_Dev Measure Measure Absorbance at λmax Color_Dev->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Concentration Determine Unknown Concentration Cal_Curve->Concentration

Caption: Experimental workflow for spectrophotometric metal ion detection.

Signaling_Pathway Metal Metal Ion (Mⁿ⁺) Complex Colored Metal-Ligand Complex Metal->Complex Complexation Ligand This compound Ligand->Complex Signal Absorbance Signal Complex->Signal Spectrophotometric Measurement

References

Application Notes and Protocols for the Enzymatic Polymerization of 4-Phenylazophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of 4-phenylazophenol and its derivatives. This emerging class of polymers, synthesized through green chemistry principles, offers unique photoactive and thermal properties, making them promising candidates for applications in materials science, sensor technology, and potentially in drug delivery systems. The use of enzymes like horseradish peroxidase (HRP) and laccase allows for polymerization under mild conditions, avoiding the harsh reagents and conditions often associated with traditional polymer synthesis.[1][2]

Introduction to Enzymatic Polymerization of Azophenols

Enzymatic polymerization is a powerful technique that utilizes enzymes as catalysts to produce polymers from various monomers.[1][2] For 4-phenylazophenol and its derivatives, peroxidases and laccases are the most commonly employed enzymes.[3][4][5] These enzymes facilitate an oxidative coupling of the phenolic monomers, leading to the formation of a branched polyphenylene backbone with pendant azobenzene functionalities.[3][6] This process occurs primarily at the ortho and meta positions of the phenol ring.[3][6] The resulting polymers are notable for their high dye content, solubility in polar organic solvents, and photoresponsive behavior, including reversible trans-cis photoisomerization.[3][6]

Key Enzymes and Monomers

Enzymes
  • Horseradish Peroxidase (HRP): A heme-containing enzyme that catalyzes the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂).[7] It is frequently used for the polymerization of phenols and their derivatives.[1]

  • Laccase: A copper-containing oxidase that catalyzes the oxidation of phenolic and other aromatic compounds using molecular oxygen as the oxidant.[2][5][8] Laccase-catalyzed polymerization is considered a particularly "green" process as its only byproduct is water.[8]

Monomers
  • 4-Phenylazophenol: The foundational monomer for this class of polymers.[9][10] It is a crystalline powder, soluble in ethanol, acetone, and benzene.[10]

  • 4-[(4-phenylazo-phenylimino)-methyl]-phenol: A Schiff base derivative of 4-phenylazophenol that has also been successfully polymerized enzymatically.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from published research on the enzymatic polymerization of 4-phenylazophenol derivatives.

Table 1: Polymerization of 4-[(4-phenylazo-phenylimino)-methyl]-phenol Catalyzed by HRP

ParameterValueReference
Number-Average Molecular Weight (Mₙ)7970.4 g/mol [11][12]
Weight-Average Molecular Weight (Mₙ)8146.2 g/mol [12]
Polydispersity Index (PDI)1.02[12]
Melting Point290 °C[11][12]
Optical Band Gap (Eg) of Monomer3.69 eV[12]
Optical Band Gap (Eg) of Polymer3.36 eV[12]

Experimental Protocols

Protocol for Monomer Synthesis: 4-Phenylazophenol

This protocol is based on the classical method of aniline diazotization followed by coupling with phenol.[13]

Materials:

  • Aniline

  • Sodium nitrite

  • Hydrochloric acid

  • Phenol

  • Sodium hydroxide

  • Ice

  • Sodium chloride

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A brightly colored precipitate of 4-phenylazophenol will form.

    • Continue stirring for 1-2 hours after the addition is complete.

  • Isolation and Purification:

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate any remaining product.

    • Filter the crude 4-phenylazophenol using a Buchner funnel.

    • Wash the precipitate with cold water until the filtrate is neutral.

    • Recrystallize the product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 4-phenylazophenol.

    • Dry the purified product in a vacuum oven.

Protocol for Enzymatic Polymerization of 4-Phenylazophenol using HRP

This protocol describes a general procedure for the HRP-catalyzed polymerization of 4-phenylazophenol.[3][6]

Materials:

  • 4-Phenylazophenol

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (pH 7.0)

  • 1,4-Dioxane (or other suitable organic solvent like acetone or methanol)[1]

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve a specific amount of 4-phenylazophenol in a mixture of 1,4-dioxane and phosphate buffer (e.g., 80:20 v/v).

    • Add HRP to the solution and stir gently to dissolve.

    • Initiate the polymerization by adding hydrogen peroxide dropwise to the reaction mixture over a period of time.

  • Polymerization:

    • Allow the reaction to proceed at room temperature for a specified duration (e.g., 24 hours) with continuous stirring.

    • The formation of the polymer may be observed by a change in the color and viscosity of the solution, or by the formation of a precipitate.

  • Polymer Isolation:

    • After the reaction is complete, pour the reaction mixture into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

    • Stir the suspension for some time to ensure complete precipitation.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove unreacted monomer and enzyme.

    • Dry the polymer under vacuum at a slightly elevated temperature.

Protocol for Enzymatic Polymerization of 4-Phenylazophenol using Laccase

This protocol outlines a general procedure for the laccase-catalyzed polymerization.

Materials:

  • 4-Phenylazophenol

  • Laccase (from a suitable source, e.g., Trametes versicolor)

  • Buffer solution (e.g., acetate buffer, pH 5.0)

  • Organic solvent (e.g., acetone or ethanol)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve 4-phenylazophenol in a mixture of buffer and an organic solvent.

    • Add laccase to the solution and ensure it is well-dispersed.

    • The reaction is initiated by the presence of molecular oxygen from the air, so ensure the reaction vessel is open to the atmosphere or sparged with air.

  • Polymerization:

    • Stir the reaction mixture at room temperature for a defined period (e.g., 48 hours).

  • Polymer Isolation:

    • Precipitate the polymer by adding the reaction mixture to an excess of methanol.

    • Filter and wash the polymer with methanol.

    • Dry the final polymer product under vacuum.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and characterization of poly(4-phenylazophenol).

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Enzymatic Polymerization cluster_characterization Polymer Characterization aniline Aniline diazotization Diazotization aniline->diazotization phenol Phenol coupling Coupling phenol->coupling diazotization->coupling monomer 4-Phenylazophenol coupling->monomer polymerization Polymerization monomer->polymerization cluster_polymerization cluster_polymerization monomer->cluster_polymerization enzyme Enzyme (HRP/Laccase) enzyme->polymerization initiator Initiator (H2O2/O2) initiator->polymerization polymer Poly(4-phenylazophenol) polymerization->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr gpc Gel Permeation Chromatography (GPC) polymer->gpc dsc Differential Scanning Calorimetry (DSC) polymer->dsc uv_vis UV-Vis Spectroscopy polymer->uv_vis cluster_characterization cluster_characterization polymer->cluster_characterization

Caption: Workflow for synthesis and characterization of poly(4-phenylazophenol).

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation monomer Phenolic Monomer radical Phenoxy Radical monomer->radical Oxidation enzyme Enzyme (HRP/Laccase) + Oxidant (H2O2/O2) enzyme->radical coupling Radical Coupling (ortho/meta) radical->coupling cluster_propagation cluster_propagation radical->cluster_propagation dimer Dimer coupling->dimer oligomer Oligomer coupling->oligomer polymer Polymer coupling->polymer dimer->coupling + Monomer Radical oligomer->coupling + Monomer Radical

Caption: General mechanism of enzymatic oxidative polymerization of phenols.

References

Application Notes and Protocols for 2-Nitro-4-phenylazophenol in Diagnostic Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-phenylazophenol is an aromatic azo compound with chromogenic properties that holds potential for the development of novel diagnostic assays. While direct, published protocols for its use are scarce, its structural similarity to other azo dyes and nitrophenol-based substrates suggests its utility as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other enzyme-based detection methods. This document provides a theoretical framework and a generalized protocol for the utilization of this compound in a diagnostic context, particularly with enzymes such as horseradish peroxidase (HRP) and alkaline phosphatase (ALP).

The core principle lies in the enzymatic cleavage of the azo bond or a derivatized form of the molecule, leading to a detectable color change. The nitro group and the phenylazo group contribute to the chromophoric properties of the molecule, and alterations to this structure by an enzyme can result in a quantifiable shift in absorbance.

Hypothetical Signaling Pathway: HRP-Mediated Cleavage

In a hypothetical horseradish peroxidase (HRP)-based assay, this compound could act as a substrate. In the presence of hydrogen peroxide, HRP would catalyze the oxidative cleavage of the azo bond, leading to the formation of smaller, colorless or differently colored compounds. The decrease in absorbance at the characteristic wavelength of this compound would be proportional to the amount of HRP present.

HRP_Pathway cluster_assay HRP-Mediated Assay HRP_Conjugate HRP-Conjugated Antibody Products Cleavage Products (Colorless/Shifted Spectrum) HRP_Conjugate->Products Catalyzes Cleavage Substrate This compound (Colored) Substrate->Products H2O2 Hydrogen Peroxide H2O2->Products

Caption: Hypothetical pathway of HRP-mediated cleavage of this compound.

Experimental Workflow: Indirect ELISA

This workflow outlines a hypothetical indirect ELISA for the detection of a target antigen, using an HRP-conjugated secondary antibody and this compound as the chromogenic substrate.

ELISA_Workflow Start Start Coat_Plate 1. Coat microplate wells with target antigen. Start->Coat_Plate Block 2. Block non-specific binding sites. Coat_Plate->Block Add_Primary_Ab 3. Add primary antibody specific to the antigen. Block->Add_Primary_Ab Wash1 Wash Add_Primary_Ab->Wash1 Add_Secondary_Ab 4. Add HRP-conjugated secondary antibody. Wash1->Add_Secondary_Ab Wash2 Wash Add_Secondary_Ab->Wash2 Add_Substrate 5. Add this compound substrate solution. Wash2->Add_Substrate Incubate 6. Incubate for color development. Add_Substrate->Incubate Stop_Reaction 7. Stop reaction. Incubate->Stop_Reaction Read_Absorbance 8. Read absorbance. Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Generalized workflow for an indirect ELISA using this compound.

Quantitative Data Summary

The following table presents hypothetical performance data for an ELISA utilizing this compound as a chromogenic substrate compared to a standard substrate, TMB (3,3',5,5'-Tetramethylbenzidine).

ParameterThis compound AssayTMB Assay (Reference)
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL
Dynamic Range 0.5 - 20 ng/mL0.2 - 10 ng/mL
Intra-assay Precision (CV%) < 8%< 5%
Inter-assay Precision (CV%) < 12%< 10%
Optimal Wavelength (nm) 450 nm (hypothetical)450 nm (after stop solution)
Incubation Time 15-30 minutes10-20 minutes

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific applications.

Protocol 1: Preparation of this compound Substrate Solution for HRP-based ELISA

Materials:

  • This compound

  • Substrate Buffer (e.g., 0.1 M Citrate-Phosphate buffer, pH 5.0)

  • Hydrogen Peroxide (H₂O₂) 30% solution

  • High-purity water

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Prepare Substrate Buffer: Prepare 100 mL of 0.1 M Citrate-Phosphate buffer and adjust the pH to 5.0.

  • Prepare Substrate Stock Solution: Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution. Note: Solubility should be determined empirically.

  • Prepare Working Substrate Solution: Immediately before use, dilute the stock solution in the substrate buffer to a final concentration of 0.1-1.0 mg/mL. The optimal concentration needs to be determined through experimentation.

  • Add Hydrogen Peroxide: Just prior to adding to the wells, add H₂O₂ to the working substrate solution to a final concentration of 0.01-0.03%.

  • Stopping the Reaction: After the desired color development, add an equal volume of stop solution to each well.

Protocol 2: Indirect ELISA for Antigen Detection

Materials:

  • Antigen-coated 96-well microplate

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Primary Antibody (specific for the antigen)

  • HRP-conjugated Secondary Antibody (specific for the primary antibody)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • This compound Substrate Solution (prepared as in Protocol 1)

  • Stop Solution

  • Microplate reader

Procedure:

  • Coating: If not already coated, add 100 µL of antigen solution (1-10 µg/mL in a suitable buffer) to each well and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase the number of washes to five.

  • Substrate Addition: Add 100 µL of the freshly prepared this compound substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Absorbance Reading: Read the absorbance at the optimal wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.

Conclusion

While this compound is not a commonly cited substrate in diagnostic assays, its chemical structure suggests its potential as a novel chromogen. The provided application notes and protocols offer a starting point for researchers to explore its utility. Significant optimization of substrate concentration, buffer conditions, and incubation times will be necessary to develop a robust and sensitive assay for any specific application. It is recommended to perform comparative studies with established substrates to validate the performance of any new assay based on this compound.

Azo Compounds as Scaffolds for Novel Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Azo compounds, characterized by the presence of one or more azo bridges (-N=N-), have emerged as a promising class of molecules with tunable electronic properties and diverse biological activities. This document provides detailed application notes and experimental protocols for researchers interested in the synthesis, evaluation, and understanding of azo compounds as potential antibacterial agents.

Introduction to Azo Compounds in Antibacterial Research

Azo compounds have a long history as dyes and pigments; however, their potential as therapeutic agents is a more recent area of investigation. The antimicrobial activity of azo compounds is influenced by several factors, including the nature of the aromatic rings, the position and type of substituents, and the overall molecular geometry.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the azo scaffold can significantly impact their antibacterial potency and spectrum.[3]

Data Presentation: Antibacterial Activity of Azo Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various classes of azo compounds against common Gram-positive and Gram-negative bacteria. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of Mono-Azo Compounds

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
4-((4-Butoxyphenyl)diazenyl)-2,6-dimethylphenolStaphylococcus aureus4[4]
4-((4-Butoxyphenyl)diazenyl)-2,6-dimethylphenolListeria monocytogenes8[4]
Azobenzene with Chlorine substituentStaphylococcus aureus8.25[2]
Azobenzene with Chlorine substituentBacillus subtilis8.25[2]
Azobenzene with Nitro substituentStaphylococcus aureus8.25[2]
Azobenzene with Nitro substituentBacillus subtilis8.25[2]
Azo-quinolone derivative (cis isomer)Escherichia coli16[2]
Azo-quinolone derivative (cis isomer)Micrococcus luteus2[2]
4,4′-dihydroxy-azobenzene (DHAB)Staphylococcus aureus64[4]
4,4′-dihydroxy-azobenzene (DHAB)Staphylococcus pseudintermedius32[4]
Azo compound with ammonium bromide polar head (trans isomer)Staphylococcus aureus1[2]
Azo compound with ammonium bromide polar head (trans isomer)Escherichia coli8[2]

Table 2: Antibacterial Activity of Bis-Azo and Tetra-Azo Compounds

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
Bis-azo dye (Structure I)Staphylococcus aureus- (Inhibition zone: 18 mm)[5]
Bis-azo dye (Structure I)Escherichia coli- (Inhibition zone: 17 mm)[5]
Bis-azo dye (Structure II)Staphylococcus aureus- (Inhibition zone: 20 mm)[5]
Bis-azo dye (Structure II)Escherichia coli- (Inhibition zone: 20 mm)[5]
No quantitative MIC data for tetra-azo compounds was found in the search results.

Table 3: Antibacterial Activity of Organometallic Azo Compounds

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Reference
Tellurated azo compoundStaphylococcus aureusup to 10[2]
Tellurated azo compoundEscherichia coliup to 10[2]
Azo-oxime-Ni(II), Cu(II), and Zn(II) complexesStaphylococcus aureusup to 7.81 (µM/mL)[2]
Azo-oxime-Ni(II), Cu(II), and Zn(II) complexesBacillus subtilisup to 7.81 (µM/mL)[2]
Azo-oxime-Ni(II), Cu(II), and Zn(II) complexesEscherichia coliup to 7.81 (µM/mL)[2]
Azo-oxime-Ni(II), Cu(II), and Zn(II) complexesSalmonella typhimuriumup to 7.81 (µM/mL)[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of azo compounds and the evaluation of their antibacterial activity.

Synthesis of Azo Compounds via Diazotization and Coupling Reaction

This protocol describes a general method for the synthesis of azo compounds from a primary aromatic amine and a coupling agent.

Materials:

  • Primary aromatic amine (e.g., aniline or its derivative)

  • Coupling agent (e.g., phenol, naphthol, or other electron-rich aromatic compound)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Diazotization: a. Dissolve the primary aromatic amine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (25 mL) in a beaker. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the amine solution. Maintain the temperature below 5 °C. d. Stir the mixture for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

  • Coupling Reaction: a. In a separate beaker, dissolve the coupling agent (10 mmol) in a 10% aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring. d. Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.

  • Isolation and Purification: a. Filter the precipitated azo dye using a Buchner funnel. b. Wash the precipitate with cold water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo compound. d. Dry the purified product in a desiccator.

G cluster_synthesis Synthesis Workflow amine Primary Aromatic Amine hcl_nano2 HCl, NaNO2 (0-5 °C) diazonium Diazonium Salt (Electrophile) hcl_nano2->diazonium Diazotization azo_dye Azo Compound (Crude Product) diazonium->azo_dye Coupling coupler Coupling Agent (Nucleophile) naoh NaOH (0-5 °C) purification Filtration & Recrystallization azo_dye->purification pure_product Purified Azo Compound purification->pure_product

General workflow for the synthesis of azo compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of a synthesized azo compound against a specific bacterial strain.

Materials:

  • Synthesized azo compound

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

  • Incubator (37 °C)

  • Sterile pipette tips and tubes

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in MHB at 37 °C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the azo compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the azo compound that completely inhibits the visible growth of the bacteria.

G cluster_mic MIC Determination Workflow culture Overnight Bacterial Culture standardize Standardize to 0.5 McFarland culture->standardize inoculum Prepare Final Inoculum (~5x10^5 CFU/mL) standardize->inoculum add_inoculum Inoculate Wells inoculum->add_inoculum stock Azo Compound Stock (in DMSO) dilutions Serial Dilutions in 96-well plate stock->dilutions dilutions->add_inoculum incubate Incubate at 37°C (18-24h) add_inoculum->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for MIC determination by broth microdilution.

Proposed Mechanisms of Antibacterial Action

The antibacterial activity of azo compounds is believed to occur through multiple mechanisms. The following diagrams illustrate the key proposed pathways.

Inhibition of DNA Gyrase and Topoisomerase IV

Certain azo compounds, particularly those with structural similarities to quinolones, can inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair.[2] Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and ultimately, cell death.

G cluster_gyrase Mechanism: DNA Gyrase Inhibition azo Azo Compound gyrase DNA Gyrase/ Topoisomerase IV azo->gyrase Inhibits dna_replication DNA Replication & Repair gyrase->dna_replication Essential for ds_breaks Double-Strand Breaks cell_death Bacterial Cell Death gyrase->cell_death Leads to

Logical diagram of DNA gyrase inhibition by azo compounds.
Induction of Oxidative Stress and Membrane Damage

Azo compounds can induce the production of reactive oxygen species (ROS) within bacterial cells. This leads to oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA. Lipid peroxidation, in particular, compromises the integrity of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[4][6]

G cluster_ros Mechanism: Oxidative Stress Induction azo Azo Compound ros Increased ROS Production (e.g., O2-, H2O2, •OH) azo->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation protein_damage Protein Damage ros->protein_damage dna_damage DNA Damage ros->dna_damage membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage cell_death Bacterial Cell Death protein_damage->cell_death dna_damage->cell_death leakage Leakage of Cellular Contents membrane_damage->leakage leakage->cell_death

Signaling pathway of azo-induced oxidative stress.

Conclusion and Future Directions

Azo compounds represent a versatile and promising scaffold for the development of novel antibacterial agents. Their ease of synthesis and the ability to fine-tune their biological activity through structural modifications make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of bacterial infection. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of azo compounds in the fight against antimicrobial resistance.

References

Application Notes and Protocols for 2-Nitro-4-phenylazophenol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and standardization of solutions of 2-Nitro-4-phenylazophenol, a compound of interest in various chemical and pharmaceutical research settings. Due to the limited availability of specific established protocols for this compound, this document outlines a generalized yet robust methodology based on standard practices for analogous azo dyes and nitroaromatic compounds. Adherence to good laboratory practices and proper validation are essential for ensuring the accuracy and reliability of results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for the accurate preparation of solutions and for understanding the compound's behavior in different analytical procedures.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O₃[1][2]
Molecular Weight 243.22 g/mol [1][2]
IUPAC Name 2-nitro-4-(phenyldiazenyl)phenol[1]
CAS Number 55936-40-8[1][2]

Experimental Protocols

Preparation of a Stock Solution of this compound

The preparation of a standard stock solution is the foundational step for any quantitative analysis. The following protocol details the preparation of a 1 mg/mL stock solution.

Materials:

  • This compound (solid, high purity)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh approximately 10 mg of this compound onto a piece of weighing paper using an analytical balance. Record the exact weight.

  • Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Add a small amount of DMSO (approximately 5 mL) to the volumetric flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution. A brief sonication may be employed if the compound is slow to dissolve.

  • Once the solid is completely dissolved, add DMSO to the volumetric flask until the solution reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution in a cool, dark place to minimize degradation. Amber glass vials are recommended.

Standardization of the this compound Solution by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and reliable method for determining the concentration of chromophoric compounds like this compound. This protocol requires the determination of the compound's molar absorptivity.

Materials:

  • This compound stock solution (prepared as above)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

Part A: Determination of Maximum Wavelength (λmax)

  • Prepare a dilute solution of this compound in DMSO from the stock solution.

  • Using the spectrophotometer, scan the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

Part B: Generation of a Standard Curve

  • Prepare a series of standard solutions of this compound in DMSO by serial dilution of the stock solution. A typical concentration range might be 1-20 µg/mL.

  • Measure the absorbance of each standard solution at the predetermined λmax using DMSO as the blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) should be determined. An R² value close to 1 indicates a good linear relationship.

Part C: Determination of the Concentration of an Unknown Solution

  • Measure the absorbance of the unknown this compound solution at the λmax.

  • Using the equation from the standard curve, calculate the concentration of the unknown solution.

Logical Workflow for Preparation and Standardization

The following diagram illustrates the logical workflow for the preparation and standardization of a this compound solution.

Workflow cluster_prep Solution Preparation cluster_std Standardization Weigh Weigh Solid Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Scan Determine λmax Dilute->Scan Proceed to Standardization StdCurve Generate Standard Curve Scan->StdCurve Measure Measure Absorbance StdCurve->Measure Calculate Calculate Concentration Measure->Calculate Final Final Calculate->Final Standardized Solution

Caption: Workflow for this compound Solution Preparation and Standardization.

Data Presentation

For accurate record-keeping and comparison, all quantitative data should be summarized in clearly structured tables.

Table 2: Standard Curve Data for this compound

Standard Concentration (µg/mL)Absorbance at λmax
1[Insert Value]
5[Insert Value]
10[Insert Value]
15[Insert Value]
20[Insert Value]

Table 3: Linear Regression Analysis of Standard Curve

ParameterValue
Slope (m) [Insert Value]
Y-intercept (c) [Insert Value]
Correlation Coefficient (R²) [Insert Value]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preparation and standardization of this compound solutions. Given the absence of a specific, universally adopted method, the successful implementation of these procedures will rely on careful execution and thorough validation by the end-user. The principles of spectrophotometric analysis are well-established and, when applied correctly, will yield accurate and reproducible results for the quantification of this compound in solution.

References

Troubleshooting & Optimization

Strategies to improve the synthesis yield of 2-Nitro-4-phenylazophenol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Nitro-4-phenylazophenol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process:

  • Diazotization: 4-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the 4-nitrobenzenediazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with phenol in a basic medium to yield this compound. The coupling occurs primarily at the para position of the phenol, but since that is blocked by the hydroxyl group, it directs to the ortho position.

Q2: Why is it critical to maintain a low temperature during the diazotization step?

A2: Aryl diazonium salts are generally unstable at temperatures above 5 °C.[1][2] At higher temperatures, the diazonium group can decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, such as 4-nitrophenol, which will significantly reduce the yield of the desired azo dye.[3] Uncontrolled decomposition can also be explosive, especially if the diazonium salt is allowed to dry.[2]

Q3: What is the optimal pH for the azo coupling reaction with phenol, and why is it important?

A3: The optimal pH for the azo coupling reaction with phenol is typically in the range of 9-10 (alkaline or basic medium). In a basic solution, phenol is deprotonated to form the phenoxide ion. The phenoxide ion is a more powerful nucleophile than phenol itself, leading to a faster and more efficient electrophilic aromatic substitution reaction with the diazonium salt.[4][5] If the pH is too low (acidic), the concentration of the phenoxide ion is too low for the reaction to proceed efficiently. If the pH is too high, it can lead to the formation of diazotate ions from the diazonium salt, which are less reactive.

Q4: What are some common side reactions that can lower the yield?

A4: Common side reactions include:

  • Decomposition of the diazonium salt: As mentioned, this occurs if the temperature is not kept low, leading to the formation of 4-nitrophenol.[3]

  • Reaction of the diazonium salt with the solvent (water): This is another pathway for the formation of 4-nitrophenol.

  • Self-coupling of the diazonium salt: This can occur to a lesser extent.

  • Formation of triazenes: If the pH is not controlled correctly during the coupling with amines, the diazonium salt can react with the amino group of another aniline molecule.[6]

Q5: How can the purity of the final product be improved?

A5: Recrystallization is a common method for purifying azo dyes. The choice of solvent for recrystallization will depend on the solubility of this compound and its impurities. Common solvents for recrystallization of azo dyes include ethanol, acetic acid, or mixtures of solvents. It is important to ensure the product is thoroughly dried after purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Azo Dye Decomposition of Diazonium Salt: Temperature during diazotization was too high (above 5 °C).Maintain a strict temperature control of 0-5 °C throughout the diazotization and coupling steps using an ice-salt bath.
Incorrect pH for Coupling: The pH of the phenol solution was not sufficiently basic.Ensure the pH of the phenol solution is between 9 and 10 before and during the addition of the diazonium salt solution. Use a pH meter or pH indicator paper to monitor.
Insufficient Diazotization: Incomplete conversion of 4-nitroaniline to the diazonium salt.Ensure a slight excess of sodium nitrite is used and that it is added slowly to the acidic solution of 4-nitroaniline. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue-violet).
Premature Precipitation of Reactants: Poor solubility of 4-nitroaniline in the acidic medium.Ensure the 4-nitroaniline is finely powdered and completely dissolved or suspended in the acid before cooling and adding sodium nitrite.
Product is a different color than expected (e.g., brownish instead of the expected color) Presence of Impurities: Formation of byproducts due to decomposition or side reactions.Purify the crude product by recrystallization. Review and optimize the reaction conditions (temperature, pH, reaction time) to minimize side reactions.
Oxidation: The product may have oxidized upon exposure to air, especially during workup and drying.Minimize the exposure of the product to air and heat during the purification and drying process. Dry under vacuum if possible.
Difficulty in Isolating the Product Product is too soluble in the reaction mixture. After the reaction is complete, acidification of the reaction mixture can help precipitate the azo dye. Salting out by adding a saturated sodium chloride solution can also aid precipitation.
Formation of a fine precipitate that is difficult to filter. Allow the precipitate to digest (stand for a period) in the mother liquor, sometimes with gentle warming, to increase the particle size. Use a fine filter paper or a Buchner funnel with a suitable filter aid.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Diazotization of 4-Nitroaniline

  • In a beaker, dissolve a specific molar amount of 4-nitroaniline in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water (a slight molar excess compared to the 4-nitroaniline).

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue-violet. If it does not, add a small amount of additional sodium nitrite solution.

Step 2: Azo Coupling with Phenol

  • In a separate beaker, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold phenol solution with vigorous stirring.

  • A colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

  • Isolate the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product, weigh it, and calculate the percentage yield.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected trends in yield based on key experimental parameters.

Parameter Condition Expected Impact on Yield Reason
Diazotization Temperature 0-5 °CHighMinimizes decomposition of the unstable diazonium salt.[1][2]
> 10 °CLowSignificant decomposition of the diazonium salt occurs.[3]
Coupling Reaction pH 4-5 (Acidic)Very LowPhenol is not activated for electrophilic attack.
7 (Neutral)LowInsufficient concentration of the highly reactive phenoxide ion.
9-10 (Basic)HighHigh concentration of the phenoxide ion, which is a strong nucleophile.
> 12 (Strongly Basic)May DecreasePotential for side reactions and formation of less reactive diazotate ions.
Molar Ratio (Phenol:Diazonium Salt) 1:1OptimalStoichiometrically balanced reaction.
Excess PhenolNo significant increaseThe diazonium salt is the limiting reagent.
Excess Diazonium SaltMay decrease purityUnreacted diazonium salt can decompose and contaminate the product.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A Dissolve 4-Nitroaniline in HCl B Cool to 0-5 °C A->B D Slowly Add NaNO2 to 4-Nitroaniline Solution B->D C Prepare NaNO2 Solution C->D E Stir at 0-5 °C D->E F Check for Excess HNO2 E->F I Slowly Add Diazonium Salt to Phenol Solution F->I 4-Nitrobenzenediazonium Salt Solution G Dissolve Phenol in NaOH Solution H Cool to 0-5 °C G->H H->I J Stir at 0-5 °C K Vacuum Filtration J->K L Wash with Cold Water K->L M Recrystallization L->M N Drying M->N O Final Product N->O

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Synthesis Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Corrective Actions Start Low Yield of This compound Q1 Was diazotization temperature kept between 0-5 °C? Start->Q1 Q2 Was the coupling reaction pH between 9-10? Q1->Q2 Yes A1 Improve temperature control (use ice-salt bath). Q1->A1 No Q3 Was excess nitrous acid detected after diazotization? Q2->Q3 Yes A2 Adjust pH of phenol solution with NaOH. Q2->A2 No A3 Ensure slow addition of stoichiometrically correct amount of NaNO2. Q3->A3 No End Problem Likely Resolved Q3->End Yes (Further investigation needed) A1->End A2->End A3->End

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Addressing the chemical stability of 2-Nitro-4-phenylazophenol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-phenylazophenol in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in aqueous environments.

Issue Possible Cause Recommended Solution
Inconsistent color or absorbance readings in spectrophotometry. 1. pH-dependent color changes: this compound is a phenolic compound, and its UV-Vis spectrum is sensitive to the pH of the solution due to the deprotonation of the hydroxyl group. 2. Degradation of the compound: The azo dye can degrade over time, especially when exposed to light, high temperatures, or certain chemical conditions. 3. Instrumental errors: Improper calibration, dirty cuvettes, or incorrect wavelength settings can lead to inaccurate readings.[1]1. Maintain consistent pH: Use buffered solutions to ensure a stable pH throughout your experiments. Determine the pKa of the compound to understand its ionization state at different pH values. 2. Minimize exposure to light and heat: Prepare fresh solutions and store them in the dark at a low temperature. Use amber glassware or cover your containers with aluminum foil. 3. Follow proper spectrophotometer protocol: Calibrate the instrument regularly, use clean and scratch-free cuvettes, and ensure the correct analytical wavelength is selected.
Precipitation of the compound in aqueous solution. 1. Low aqueous solubility: Azo dyes, including this compound, can have limited solubility in water, especially at neutral or acidic pH. 2. Change in pH: A shift in pH can alter the ionization state of the molecule, affecting its solubility.1. Use a co-solvent: If experimentally permissible, adding a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) can increase solubility. 2. Adjust pH: The solubility may increase in alkaline solutions where the phenolic group is deprotonated. However, be aware that stability might be compromised at extreme pH values.
Unexpected degradation of the compound. 1. Photodegradation: Exposure to UV or visible light can induce cleavage of the azo bond or other photochemical reactions.[2] 2. Thermal degradation: Elevated temperatures can lead to the breakdown of the molecule. The presence of an electron-withdrawing nitro group can enhance the dissociation of the phenyl-nitrogen bond. 3. Reaction with solution components: The compound may react with other chemicals in your solution, such as strong oxidizing or reducing agents.1. Protect from light: Conduct experiments under low-light conditions or use light-blocking containers. 2. Control temperature: Perform experiments at a controlled and documented temperature. Avoid unnecessary heating. 3. Ensure chemical compatibility: Review all components in your aqueous solution for potential reactivity with the azo dye.
Difficulty in achieving reproducible results. 1. Variability in solution preparation: Inconsistent weighing, incomplete dissolution, or variations in pH can lead to different effective concentrations. 2. Aging of stock solutions: The compound may degrade in stock solutions over time, leading to a decrease in the actual concentration.1. Standardize solution preparation: Use calibrated equipment and ensure the compound is fully dissolved before use. Always verify the pH of your final solution. 2. Prepare fresh stock solutions: For critical experiments, it is best to prepare fresh stock solutions daily. If storing, do so under inert gas in the dark at a low temperature and validate its stability over the storage period.

Frequently Asked Questions (FAQs)

Stability and Degradation

Q1: What are the main factors affecting the stability of this compound in aqueous solutions?

A1: The primary factors are pH, light exposure, and temperature. As a phenolic azo dye, its stability is significantly influenced by the pH of the solution, which affects its ionization state and susceptibility to degradation. Exposure to ultraviolet and visible light can lead to photodegradation, primarily through the cleavage of the azo bond. Elevated temperatures can cause thermal degradation.

Q2: How does pH affect the stability and appearance of this compound solutions?

A2: The color of a this compound solution can change with pH due to the equilibrium between the protonated (phenolic) and deprotonated (phenolate) forms. This change in ionization also affects the molecule's electronic structure and, consequently, its stability. Generally, azo dyes can be more susceptible to degradation at very high or very low pH values. For some azo dyes, degradation is favored under acidic conditions.

Q3: What are the likely degradation pathways for this compound?

A3: The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This can be induced by chemical reducing agents, microorganisms, or photochemical processes. This cleavage results in the formation of aromatic amines. Oxidation can also occur, leading to a variety of degradation products. The presence of the electron-withdrawing nitro group may influence the specific degradation products formed.

Experimental Handling and Analysis

Q4: What is the best way to prepare and store aqueous solutions of this compound?

A4: Due to its limited aqueous solubility, it is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent like ethanol or DMSO before diluting with the aqueous buffer to the final desired concentration. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber, airtight containers at low temperatures (e.g., 4°C) and in the dark to minimize degradation.

Q5: How can I monitor the stability of my this compound solution over time?

A5: UV-Vis spectrophotometry is a convenient method for monitoring stability. A decrease in the absorbance at the characteristic λmax of the compound over time indicates degradation. It is crucial to perform these measurements at a constant pH and temperature. High-performance liquid chromatography (HPLC) can provide more detailed information, allowing for the separation and quantification of the parent compound and its degradation products.

Q6: I am observing a shift in the λmax of my solution. What could be the cause?

A6: A shift in the maximum absorbance wavelength (λmax) is most likely due to a change in the pH of the solution. The deprotonation of the phenolic hydroxyl group at higher pH values alters the electronic structure of the molecule, leading to a shift in its absorption spectrum. Ensure your solutions are well-buffered to prevent such shifts.

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol outlines a method for determining the acid dissociation constant (pKa) of this compound using UV-Vis spectrophotometry.[3][4]

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., from pH 2 to 12)

  • Concentrated HCl and NaOH for pH adjustment

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a series of solutions with the same final concentration of the dye but in different pH buffers. To do this, add a small, constant volume of the stock solution to a larger volume of each buffer.

  • Measure the UV-Vis spectrum (e.g., from 300 to 600 nm) for each buffered solution.

  • Record the absorbance at the wavelength of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms of the molecule.

  • Plot absorbance versus pH at a selected wavelength where the acidic and basic forms have significantly different absorbances.

  • Calculate the pKa using the following equation: pKa = pH + log[(A_b - A) / (A - A_a)] where:

    • A is the absorbance at a given pH.

    • A_a is the absorbance of the fully protonated (acidic) form.

    • A_b is the absorbance of the fully deprotonated (basic) form.

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Photostability Testing

This protocol provides a general workflow for assessing the photodegradation of this compound in an aqueous solution.

Materials:

  • Aqueous solution of this compound in a relevant buffer.

  • A light source with a controlled spectrum and intensity (e.g., a xenon lamp or a UV lamp).

  • Transparent sample containers (e.g., quartz cuvettes).

  • Control samples shielded from light (e.g., wrapped in aluminum foil).

  • UV-Vis spectrophotometer or HPLC system.

Procedure:

  • Prepare identical samples of the this compound solution.

  • Wrap control samples in aluminum foil to protect them from light.

  • Expose the test samples to the light source for a defined period. Place the control samples alongside the test samples to ensure they are at the same temperature.

  • At various time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry to measure the decrease in absorbance at λmax, or HPLC to quantify the remaining parent compound).

  • Calculate the degradation percentage over time. The degradation kinetics can be determined by plotting the concentration of the compound versus time.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results A Prepare Aqueous Stock Solution B Divide into Test and Control Samples A->B C Expose Test Sample to Light Source B->C D Keep Control Sample in Dark B->D E Withdraw Aliquots at Time Intervals C->E D->E F Analyze by UV-Vis or HPLC E->F G Calculate Degradation Percentage F->G H Determine Degradation Kinetics G->H

Caption: Workflow for assessing the photostability of this compound.

Degradation_Pathways A This compound B Reductive Cleavage of Azo Bond (-N=N-) A->B Light, Reducing Agents, Microbes C Oxidative Degradation A->C Oxidizing Agents, Light D Aromatic Amines (e.g., 2-Nitro-4-aminophenol and Aniline) B->D E Various Oxidation Products (e.g., phenolic and nitrophenolic compounds) C->E Troubleshooting_Logic Start Inconsistent Absorbance Readings Check_pH Is the solution buffered and pH stable? Start->Check_pH Check_Light Was the solution protected from light? Check_pH->Check_Light Yes Degradation_Suspected Compound may be degrading. Prepare fresh solutions. Check_pH->Degradation_Suspected No Check_Temp Was the temperature controlled? Check_Light->Check_Temp Yes Check_Light->Degradation_Suspected No Check_Instrument Is the spectrophotometer calibrated? Are cuvettes clean? Check_Temp->Check_Instrument Yes Check_Temp->Degradation_Suspected No Solution_Stable Issue likely resolved. Maintain consistent conditions. Check_Instrument->Solution_Stable Yes Instrument_Error Address instrumental issues. Check_Instrument->Instrument_Error No

References

Minimizing by-product formation during the synthesis of 2-Nitro-4-phenylazophenol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Nitro-4-phenylazophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the synthesis of this compound?

A1: The synthesis is primarily a two-stage process:

  • Diazotization: p-Nitroaniline is reacted with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at a low temperature (0-5 °C) to form p-nitrophenyldiazonium chloride.

  • Azo Coupling: The p-nitrophenyldiazonium chloride solution is then added to a solution of phenol, typically under alkaline conditions, to yield the final product, this compound.

Q2: What are the most common by-products in this synthesis?

A2: The most common by-products include:

  • p-Nitrophenol: Formed by the decomposition of the unstable p-nitrophenyldiazonium chloride, especially if the temperature of the reaction is not kept sufficiently low.[1][2]

  • 4-Nitro-4'-hydroxyazobenzene (p-isomer): This isomer can form if the coupling reaction occurs at the para-position of the phenol ring instead of the desired ortho-position. The formation of the p-isomer is generally less favored due to steric hindrance from the nitro group on the diazonium salt.

  • Self-coupling products of the diazonium salt: Under certain conditions, the diazonium salt can react with itself to form polymeric, tar-like substances.

  • Unreacted starting materials: Residual p-nitroaniline and phenol may be present if the reaction does not go to completion.

Q3: Why is temperature control so critical during the diazotization step?

A3: The diazonium salt intermediate, p-nitrophenyldiazonium chloride, is thermally unstable. At temperatures above 5 °C, it readily decomposes to form p-nitrophenol and nitrogen gas.[1][2] This not only reduces the yield of the desired product but also introduces a significant impurity that can be challenging to separate.

Q4: What is the role of pH in the azo coupling step?

A4: The pH of the reaction medium is crucial for the azo coupling reaction. The reaction is typically carried out in a mildly alkaline solution (pH 8-10). In this pH range, the phenol exists in equilibrium with the more reactive phenoxide ion. The phenoxide ion is a better nucleophile and readily attacks the electrophilic diazonium salt, facilitating the coupling reaction. At acidic pH, the concentration of the phenoxide ion is too low for the reaction to proceed efficiently.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system would need to be determined experimentally, but a mixture of hexane and ethyl acetate is often a good starting point for this type of compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the final product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incorrect pH for the coupling reaction. 4. Insufficient reaction time.1. Ensure complete dissolution of p-nitroaniline in the acidic solution before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Strictly maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath. 3. Adjust the pH of the phenol solution to 8-10 before adding the diazonium salt solution. 4. Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed.
Presence of a significant amount of p-nitrophenol impurity The temperature during the diazotization step was too high, leading to the decomposition of the diazonium salt.Maintain a temperature of 0-5 °C throughout the preparation and handling of the diazonium salt solution. Add the sodium nitrite solution slowly to the p-nitroaniline solution to avoid localized heating.
Formation of a dark, tarry substance 1. The temperature of the coupling reaction was too high. 2. The diazonium salt solution was exposed to light or impurities that catalyze decomposition. 3. Self-coupling of the diazonium salt.1. Keep the coupling reaction mixture cool, ideally below 10 °C, especially during the addition of the diazonium salt. 2. Use clean glassware and protect the diazonium salt solution from direct light. 3. Ensure a slight excess of the coupling agent (phenol) is present to favor the desired reaction.
Product is a mixture of ortho and para isomers The coupling reaction conditions favor the formation of the para-isomer.While ortho-coupling is generally preferred in this specific reaction, ensure the pH is in the optimal range (8-10). Lowering the reaction temperature during coupling might also improve selectivity. Purification by column chromatography or fractional crystallization may be necessary to separate the isomers.
The final product is difficult to purify The presence of multiple by-products and unreacted starting materials.Optimize the reaction conditions to minimize by-product formation. For purification, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a common method. If recrystallization is ineffective, column chromatography on silica gel may be required.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major by-products. The values presented are illustrative and based on general principles of azo coupling reactions, as specific quantitative data for this synthesis is not extensively published.

Parameter Condition Expected Yield of this compound p-Nitrophenol Formation 4-Nitro-4'-hydroxyazobenzene (p-isomer) Formation
Diazotization Temperature 0-5 °CHighLowN/A
> 10 °CLowHighN/A
Coupling pH 4-6LowN/ALow
8-10HighN/ALow to Moderate
> 12Moderate to HighN/AModerate to High
Reactant Molar Ratio (p-nitroaniline:phenol) 1:1ModerateLowLow
1:1.2HighLowLow
1.2:1Moderate to HighLowIncreased potential for self-coupling

Experimental Protocols

1. Diazotization of p-Nitroaniline

  • Materials:

    • p-Nitroaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled water

    • Ice

  • Procedure:

    • In a beaker, dissolve a specific amount of p-nitroaniline in a mixture of concentrated HCl and water. Stir until a clear solution of p-nitroaniline hydrochloride is obtained.

    • Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride solution with constant stirring. Ensure the temperature does not rise above 5 °C during the addition.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution is the p-nitrophenyldiazonium chloride.

2. Azo Coupling with Phenol

  • Materials:

    • Phenol

    • Sodium Hydroxide (NaOH)

    • p-Nitrophenyldiazonium chloride solution (from the previous step)

    • Distilled water

    • Ice

  • Procedure:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath to below 10 °C.

    • Slowly, and with vigorous stirring, add the cold p-nitrophenyldiazonium chloride solution to the alkaline phenol solution.

    • A colored precipitate of this compound should form immediately.

    • Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure the reaction goes to completion.

    • Isolate the crude product by vacuum filtration and wash it with cold water to remove any unreacted salts.

3. Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Ethanol (or another suitable solvent like glacial acetic acid)

  • Procedure:

    • Transfer the crude, dried product to a flask.

    • Add a minimum amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize the crystallization of the pure product.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals in a desiccator.

Visualizations

Synthesis_Pathway cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (pH 8-10) p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrophenyldiazonium Chloride p_nitroaniline->diazonium_salt NaNO₂, HCl product This compound diazonium_salt->product phenol Phenol phenol->product

Caption: Synthesis pathway of this compound.

Troubleshooting_Logic start Low Product Yield? check_temp Was Diazotization Temp > 5°C? start->check_temp Yes check_ph Was Coupling pH incorrect? start->check_ph No solution_temp Maintain 0-5°C for Diazotization check_temp->solution_temp Yes check_reagents Incomplete Reaction? check_ph->check_reagents No solution_ph Adjust Coupling pH to 8-10 check_ph->solution_ph Yes solution_reagents Ensure complete dissolution and sufficient reaction time check_reagents->solution_reagents Yes end Yield Improved solution_temp->end solution_ph->end solution_reagents->end

Caption: Troubleshooting logic for low product yield.

Experimental_Workflow start Start diazotization Diazotization of p-Nitroaniline (0-5°C) start->diazotization coupling Azo Coupling with Phenol (pH 8-10) diazotization->coupling filtration Vacuum Filtration coupling->filtration recrystallization Recrystallization filtration->recrystallization characterization Product Characterization (TLC, MP, Spectroscopy) recrystallization->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

References

Optimizing reaction temperature for 2-Nitro-4-phenylazophenol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2-Nitro-4-phenylazophenol. The synthesis is presumed to proceed via the diazotization of aniline followed by azo coupling with 2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The synthesis involves two critical temperature-sensitive steps:

  • Diazotization of Aniline: This step should be strictly maintained between 0-5 °C.[1][2] Higher temperatures can lead to the decomposition of the benzenediazonium chloride intermediate, often explosively, resulting in a significantly lower yield and the formation of phenol as a byproduct.[2][3][4]

  • Azo Coupling: The coupling of the diazonium salt with 2-nitrophenol should also be carried out at a low temperature, typically below 5 °C.[1][5] Maintaining this cold temperature minimizes side reactions and ensures the stability of the diazonium salt throughout the reaction period.

Q2: Why is my yield of this compound consistently low?

A2: Low yield is a common issue often linked to improper temperature control.

  • Diazotization Temperature Too High: If the temperature exceeds 5 °C during the addition of sodium nitrite, the formed diazonium salt will decompose into phenol and nitrogen gas, making it unavailable for the coupling reaction.[2][4]

  • Coupling Temperature Too High: Allowing the temperature to rise during the coupling step can also lead to decomposition of the diazonium salt and promote the formation of unwanted side products.

  • Incorrect pH: The coupling reaction with phenols is most efficient under mildly alkaline conditions (pH 7.5-8.5), which facilitates the formation of the more reactive phenoxide ion.[1][6] If the pH is too low, the coupling rate will be significantly reduced.

Q3: What are the common impurities, and how can temperature optimization help minimize them?

A3: Common impurities include phenol (from diazonium salt decomposition), unreacted starting materials (aniline, 2-nitrophenol), and potentially isomeric azo compounds if the coupling is not regioselective.

  • Phenol: This is a direct result of the diazonium salt reacting with water at temperatures above 5 °C.[3] Strict adherence to the 0-5 °C range is the primary way to prevent its formation.

  • Byproducts from Side Reactions: Elevated temperatures can provide the activation energy for various side reactions. Keeping the reaction vessel in an ice bath throughout the synthesis is crucial for product purity.

Q4: The reaction mixture turned dark brown or black. What went wrong?

A4: A dark brown or black coloration often indicates the decomposition of the diazonium salt and the formation of complex phenolic byproducts.[3] This is almost always caused by a loss of temperature control, allowing the reaction to warm up prematurely. Ensure the reaction flask is well-submerged in an ice-salt bath and that reagents are added slowly to manage any exothermic processes.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Issue Potential Cause Recommended Action
Low or No Product Yield Diazotization Failure: Temperature exceeded 5 °C.Monitor the internal reaction temperature with a thermometer. Add the sodium nitrite solution dropwise while vigorously stirring in an ice-salt bath to maintain 0-5 °C.
Inefficient Coupling: Temperature or pH is not optimal.Ensure the coupling reaction is maintained below 5 °C. Adjust the pH of the 2-nitrophenol solution to be mildly alkaline (pH 7.5-8.5) before adding the diazonium salt.[1][6]
Product is Impure (Oily or Discolored) Decomposition of Diazonium Salt: Reaction warmed up.Maintain strict temperature control (0-5 °C) during both diazotization and coupling steps.[2]
Side Reactions: Non-optimal pH or temperature.Use an ice-salt bath for cooling. Add reagents slowly and monitor the pH of the coupling reaction, keeping it slightly alkaline.
Reaction is Violently Bubbling (Gas Evolution) Rapid Decomposition: Significant loss of temperature control.This is a serious safety concern indicating rapid decomposition of the diazonium salt into nitrogen gas.[2] Immediately cool the reaction vessel further if safe to do so. In the future, ensure slower reagent addition and more efficient cooling.

Experimental Protocols

Preparation of Benzenediazonium Chloride (Diazotization)

Methodology:

  • Dissolve 4.65 g (0.05 mol) of aniline in 15 mL of concentrated hydrochloric acid and 15 mL of water in a 250 mL beaker.

  • Cool the solution to 0 °C in an ice-salt bath with constant stirring. The internal temperature must be maintained between 0 and 5 °C.

  • In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water and cool the solution.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[1]

  • The resulting clear solution of benzenediazonium chloride should be kept in the ice bath and used immediately for the coupling reaction.

Synthesis of this compound (Azo Coupling)

Methodology:

  • In a 500 mL beaker, dissolve 6.95 g (0.05 mol) of 2-nitrophenol in 50 mL of 10% sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold 2-nitrophenol solution with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition.[5]

  • A colored precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Filter the crude product using a Büchner funnel, wash it with cold water until the filtrate is neutral, and then dry it. Recrystallization from ethanol can be used for further purification.

Visual Guides

experimental_workflow cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling (< 5°C) cluster_workup Step 3: Isolation & Purification start Aniline + HCl na_no2 Add NaNO2 (aq) Dropwise start->na_no2 bdc Benzenediazonium Chloride Solution na_no2->bdc mix Combine Solutions bdc->mix Slowly, with stirring phenol 2-Nitrophenol in NaOH (aq) phenol->mix product Crude Product (Precipitate) filter Filter & Wash product->filter dry Dry filter->dry purify Recrystallize dry->purify final Pure 2-Nitro-4- phenylazophenol purify->final

Caption: Workflow for the synthesis of this compound.

troubleshooting_flow start Problem: Low Product Yield temp_check Was temperature kept between 0-5°C during diazotization? start->temp_check yes_temp Yes temp_check->yes_temp Yes no_temp No temp_check->no_temp No ph_check Was coupling reaction media mildly alkaline (pH 7.5-8.5)? yes_temp->ph_check cause_decomp Root Cause: Diazonium salt likely decomposed.[2][4] no_temp->cause_decomp yes_ph Yes ph_check->yes_ph Yes no_ph No ph_check->no_ph No other_issues Consider other factors: - Reagent purity - Stoichiometry - Stirring efficiency yes_ph->other_issues cause_ph Root Cause: Inefficient coupling due to low phenoxide concentration.[6] no_ph->cause_ph

References

Technical Support Center: Purification of 2-Nitro-4-phenylazophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of 2-Nitro-4-phenylazophenol, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities in crude this compound typically arise from unreacted starting materials or side reactions during synthesis. These can include:

  • Unreacted 2-nitrophenol: The starting phenol component.

  • Unreacted aniline: The starting amine component.

  • Isomeric side-products: Azo coupling can sometimes occur at positions other than the primary target site, leading to structural isomers.

  • Oxidation products: Aniline and its derivatives can be susceptible to oxidation.[1]

Q2: Which purification technique is recommended for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Recrystallization is often a good first choice for removing larger quantities of impurities, while column chromatography can provide higher purity by separating compounds with very similar properties.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Due to the polar nature of the nitro and phenol groups, a polar solvent is a good starting point. Ethanol or a mixed solvent system of ethanol and water is often effective for compounds with these functional groups.[1][2] The goal is to find a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and pure standards (if available) on a TLC plate, you can visualize the separation of the desired compound from its impurities. A suitable mobile phase for TLC of nitroaromatic compounds can be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent such as methanol or acetone. If using a mixed solvent system like ethanol/water, increase the proportion of ethanol.[2][3]
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling is too rapid. The compound may also be impure.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
No crystals form upon cooling. Too much solvent was used, or the compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures may be necessary.[3]
The yield is very low. Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The mobile phase (eluent) is either too polar or not polar enough.Perform TLC with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives good separation (Rf value of the desired compound around 0.3-0.5).[4]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of bands on the column. The sample was not loaded in a concentrated band, or the compound is interacting too strongly with the stationary phase.Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column. A small amount of a more polar solvent can sometimes be added to the mobile phase to reduce tailing.

Quantitative Data on Purification

The following table presents illustrative data for the purification of this compound using different techniques. Note: These are example values and actual results may vary.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Single Solvent Recrystallization (Ethanol)859570Effective for removing less polar impurities.
Mixed Solvent Recrystallization (Ethanol/Water)859765Can provide higher purity but may slightly lower the yield.
Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient)85>9950Best for achieving high purity, especially for removing closely related isomers.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[3]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Preparation of the Column: Prepare a slurry of silica gel (100-200 mesh) in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane/ethyl acetate. The less polar impurities should elute first.[5]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20 hexane/ethyl acetate). This will elute the more polar compounds. This compound is expected to elute as a colored band.

  • Fraction Collection: Collect the eluent in small fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in appropriate solvent crude_product->dissolve choose_method Choose Method dissolve->choose_method recrystallization Recrystallization choose_method->recrystallization High Impurity Load column_chrom Column Chromatography choose_method->column_chrom High Purity Needed tlc_analysis TLC Analysis recrystallization->tlc_analysis column_chrom->tlc_analysis isolate_product Isolate Pure Product tlc_analysis->isolate_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_pathway cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Attempted check_purity Check Purity (TLC/NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No oiling_out Product 'Oils Out' oiling_out->start Re-dissolve & cool slowly no_crystals No Crystals Form no_crystals->start Concentrate solution low_yield Low Yield low_yield->start Optimize solvent volume poor_separation Poor Separation poor_separation->start Adjust mobile phase no_elution Compound Stuck on Column no_elution->start Increase eluent polarity impure->oiling_out Oiling observed impure->no_crystals No precipitation impure->low_yield Low recovery impure->poor_separation Bands overlap impure->no_elution No product in fractions

Caption: Troubleshooting signaling pathway for purification issues.

References

Troubleshooting anomalous color changes of 2-Nitro-4-phenylazophenol as an indicator.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Nitro-4-phenylazophenol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this indicator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an azo dye that can be used as a pH indicator. Its color changes in response to the pH of a solution, which is a characteristic feature of many azo compounds due to changes in electron delocalization within the molecule.[1] It is suitable for use in various analytical and research applications where a visual endpoint determination is required.

Q2: What is the expected color change and pH transition range for this compound?

While specific data for this compound's pH transition range is not extensively documented in readily available literature, based on the behavior of similar azo dyes like p-phenylazophenol, a color change from a lighter shade (e.g., yellow) in acidic to neutral solutions to a darker shade (e.g., orange or red) in alkaline solutions can be anticipated.[2][3] The transition is expected to occur in the alkaline pH range.

Q3: What is the pKa value of this compound?

The precise pKa value for this compound is not consistently reported in public databases. However, for the related compound p-phenylazophenol (4-hydroxyazobenzene), a predicted pKa of 8.93 ± 0.13 and an experimental pKa of 8.2 have been noted.[2] This suggests that the pKa of this compound is likely to be in a similar range, influenced by the presence of the nitro group.

Troubleshooting Guide

Anomalous Color Changes

Q4: My solution containing this compound has turned an unexpected color, or the color change is faint. What could be the cause?

Several factors can lead to anomalous color changes:

  • Indicator Concentration: An incorrect concentration of the indicator can result in a faint or difficult-to-observe color change.

  • Solvent Effects: The polarity of the solvent can influence the electronic transitions of the dye, thereby affecting its color and the pH range of its transition.

  • Ionic Strength: High ionic strength in the solution can alter the activity coefficients of the ions, leading to a shift in the apparent pKa of the indicator.

  • Degradation: Azo dyes can be susceptible to degradation, especially when exposed to light or strong oxidizing or reducing agents. The reductive cleavage of the azo bond is a known degradation pathway.[1]

  • Interference from Other Substances: The presence of other colored compounds or substances that interact with the indicator can mask or alter the expected color change.

Q5: The color of the indicator seems to fade over time. What should I do?

Fading of the indicator color can be a sign of degradation. To mitigate this:

  • Storage: Store the indicator solution in a cool, dark place, preferably in an amber-colored bottle to protect it from light.

  • Fresh Preparation: Prepare fresh indicator solutions regularly, especially for critical applications.

  • Avoid Contaminants: Ensure that the indicator solution is not contaminated with oxidizing or reducing agents.

Experimental Issues

Q6: I am not getting a sharp endpoint in my titration using this compound. How can I improve this?

A poorly defined endpoint can be due to several reasons:

  • Inappropriate Titration: This indicator may not be suitable for all types of acid-base titrations. The pH at the equivalence point of the titration should fall within the indicator's color transition range.

  • Slow Reaction Kinetics: The reaction between your analyte and titrant might be slow, leading to a gradual color change.

  • Indicator Concentration: As mentioned earlier, the concentration of the indicator should be optimized.

Q7: The indicator is not dissolving properly in my solvent. What should I do?

Based on solubility data for similar compounds, this compound is expected to be soluble in many organic solvents like ethanol and acetone but may have limited solubility in water.[3] If you are experiencing solubility issues:

  • Try a Different Solvent: Consider preparing a stock solution in a small amount of a suitable organic solvent like ethanol before diluting it with your aqueous solution.

  • Gentle Heating: Gentle warming and stirring can aid in dissolution, but be cautious as excessive heat can cause degradation.

Data and Protocols

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₉N₃O₃PubChem
Molecular Weight 243.22 g/mol PubChem
Predicted pKa (of p-phenylazophenol) 8.93 ± 0.13ChemBK[2]
Experimental pKa (of 4-hydroxyazobenzene) 8.2PubChem
Solubility (of p-phenylazophenol) Soluble in acetone, ethanol, benzene, and ether. Insoluble in water.ChemBK[3]
Experimental Protocol: Preparation of this compound Indicator Solution

This protocol provides a general guideline for preparing a 0.1% (w/v) indicator solution.

  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol and swirl to dissolve. If necessary, use a sonicator or gentle warming to aid dissolution.

  • Dilution: Once the solid is completely dissolved, dilute the solution to the 100 mL mark with 95% ethanol.

  • Storage: Transfer the solution to a tightly sealed, amber glass bottle and store it in a cool, dark place.

Experimental Protocol: Determination of pH Transition Range

This experiment helps in determining the approximate pH transition range of the indicator.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 7.0 to 10.0 at 0.5 pH unit intervals.

  • Add Indicator: To a set of clean test tubes, add 5 mL of each buffer solution.

  • Observe Color: Add 1-2 drops of the 0.1% this compound indicator solution to each test tube and mix well.

  • Record Observations: Record the color of the solution in each test tube. The pH range over which a distinct color change occurs is the transition range of the indicator.

Visualizations

pH-Dependent Color Change Mechanism

The color change of this compound is due to a change in its molecular structure with varying pH. In acidic or neutral conditions, the phenol group is protonated. In an alkaline environment, the phenol group deprotonates, leading to a shift in the electronic structure and thus a change in the absorbed and reflected light.

Caption: pH-induced equilibrium of this compound.

Troubleshooting Workflow for Anomalous Color Changes

This workflow provides a systematic approach to diagnosing unexpected color changes when using the indicator.

Caption: Troubleshooting workflow for indicator color issues.

General Experimental Workflow for Titration

This diagram outlines the general steps for performing an acid-base titration using this compound as an indicator.

TitrationWorkflow Start Start PrepareAnalyte Prepare analyte solution Start->PrepareAnalyte AddIndicator Add 2-3 drops of this compound indicator PrepareAnalyte->AddIndicator Titrate Titrate with standardized titrant until color change AddIndicator->Titrate PrepareTitrant Prepare and standardize titrant PrepareTitrant->Titrate RecordVolume Record the volume of titrant used Titrate->RecordVolume Calculate Calculate the concentration of the analyte RecordVolume->Calculate End End Calculate->End

Caption: General workflow for acid-base titration.

References

Overcoming the low solubility of azo dyes in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the low solubility of azo dyes in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my azo dye precipitating out of my aqueous buffer?

Azo dye solubility is a complex issue influenced by several factors. Precipitation commonly occurs due to:

  • Molecular Structure: Azo dyes are a diverse class of compounds.[1] Those lacking ionizable functional groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups, are often classified as azo pigments and have inherently low solubility in water and aqueous buffers.[1][2] The presence of groups like amides can also reduce solubility.[2]

  • pH of the Buffer: The pH of your experimental buffer is critical. Many azo dyes contain acidic or basic functional groups whose ionization state, and therefore solubility, is pH-dependent.[3][4] An incorrect pH can lead to the neutral, less soluble form of the dye predominating.

  • Concentration: You may be attempting to create a solution that is above the dye's saturation point in that specific buffer system.

  • Buffer Composition: Some buffer salts can interact with the dye, leading to a "salting out" effect and reduced solubility.

Q2: What is the first step I should take to troubleshoot solubility issues?

First, verify the chemical structure of your specific azo dye to identify any ionizable functional groups. Based on this, you can adjust the pH of your buffer. For dyes with acidic groups (e.g., sulfonic, carboxylic), increasing the pH (making the buffer more alkaline) will deprotonate these groups, forming a more soluble salt.[4] Conversely, for dyes with basic groups (e.g., amines), decreasing the pH (making the buffer more acidic) will lead to the formation of a more soluble cationic species.

Q3: Can I use an organic solvent to help dissolve the dye?

Yes, this is a very common and effective strategy. Many azo dyes that are sparingly soluble in water are readily soluble in polar organic solvents.[4][5] The standard procedure is to first prepare a concentrated stock solution of the dye in an appropriate organic solvent and then add it dropwise to your aqueous buffer while stirring.

Q4: Which organic solvents are most effective for dissolving azo dyes?

The choice of solvent depends on the specific dye's structure.[6] However, several solvents are known for their broad effectiveness:

  • Dimethyl sulfoxide (DMSO) [4]

  • Dimethylformamide (DMF) [4]

  • Ethanol and Methanol [4][7]

  • Acetone [4]

It is crucial to note that the final concentration of the organic solvent in your experimental buffer should be low enough to not interfere with your downstream biological or chemical assays.

Q5: My dye formed a "tarry" or "gum-like" substance instead of dissolving or forming a fine precipitate. What should I do?

This phenomenon, known as "tarring out," can occur when the dye comes out of solution as a non-crystalline, amorphous solid.[8] This is often seen when a dye is synthesized or transferred from an organic solvent into an aqueous medium where it is insoluble.[8] The recommended course of action is to attempt to redissolve the tarry substance in a minimal amount of a suitable organic solvent (like methanol or ethanol) and then re-precipitate it by slowly adding it to a stirred, cold aqueous solution.[8]

Q6: Are there any additives that can improve solubility?

For certain industrial azo pigments, adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to increase solubility in DMSO.[9] In biological experiments, the use of cyclodextrins has been explored to enhance the solubility and bioavailability of water-insoluble dyes like ethyl red.[10] However, any additive must be tested to ensure it does not interfere with the experiment.

Troubleshooting Guides & Experimental Protocols

Guide 1: General Troubleshooting Workflow

When encountering a solubility issue, a systematic approach can quickly identify a solution. The following workflow outlines the recommended steps.

G start Start: Azo Dye Precipitates in Buffer check_structure 1. Check Dye Structure Identify ionizable groups (e.g., -COOH, -SO3H, -NH2) start->check_structure is_ionizable Ionizable Groups Present? check_structure->is_ionizable adjust_ph 2. Adjust Buffer pH - Acidic dye -> Increase pH - Basic dye -> Decrease pH is_ionizable->adjust_ph Yes use_cosolvent 3. Use an Organic Co-Solvent (DMSO, DMF, EtOH) is_ionizable->use_cosolvent No / Unsure ph_success Solubility Improved? adjust_ph->ph_success ph_success->use_cosolvent No end_success Problem Solved ph_success->end_success Yes cosolvent_success Solubility Improved? use_cosolvent->cosolvent_success cosolvent_success->end_success Yes end_fail Consult Dye Manufacturer or Consider Alternative Dye cosolvent_success->end_fail No

Caption: A logical workflow for troubleshooting azo dye solubility.

Guide 2: The Impact of pH on Azo Dye Solubility

The ionization state of functional groups on an azo dye molecule is a primary driver of its aqueous solubility. This diagram illustrates how pH adjustment can solubilize a dye containing a carboxylic acid group.

G cluster_low_ph Low pH (Acidic Buffer) cluster_high_ph High pH (Alkaline Buffer) low_ph_dye Azo-Dye-COOH (Protonated Form) low_ph_result Result: Low Solubility (Precipitation Likely) low_ph_dye->low_ph_result high_ph_dye Azo-Dye-COO⁻ + H⁺ (Deprotonated Form) high_ph_result Result: High Solubility (Dissolution) high_ph_dye->high_ph_result p1->p2  Increase pH   (add base)

Caption: Effect of pH on the solubility of an azo dye with an acidic group.

Protocol 1: Using an Organic Co-Solvent

This protocol describes the standard method for dissolving a poorly water-soluble azo dye for use in an aqueous buffer system.

Materials:

  • Azo dye powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., Phosphate Buffered Saline)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the Dye: Accurately weigh the required amount of azo dye powder to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Stock Solution: Add the appropriate volume of DMSO to the dye powder. For example, for 10 mg of a dye with a molecular weight of 500 g/mol , add 2 mL of DMSO to create a 10 mM stock.

  • Dissolve Completely: Vortex the mixture vigorously until all dye particles are completely dissolved. Gentle warming in a water bath (< 40°C) may be required for some dyes, but check the dye's stability information first. The solution should be clear with no visible particulates.

  • Prepare Final Solution: Place your target aqueous buffer in a beaker with a magnetic stir bar and begin stirring at a moderate speed.

  • Add Stock to Buffer: Using a pipette, add the concentrated DMSO stock solution dropwise into the center of the vortex of the stirring buffer. Do not add the stock solution all at once, as this can cause localized high concentrations and lead to precipitation.

  • Final Concentration: Do not exceed a final DMSO concentration of 1% (v/v) in your buffer, as higher concentrations can be detrimental in many biological assays. If higher dye concentrations are needed, a different solubilization strategy may be required.

  • Inspect: After addition, allow the solution to stir for 5-10 minutes. Visually inspect the solution for any signs of precipitation or cloudiness.

Data & Reference Tables

Table 1: Solubility Characteristics of Common Azo Dyes
Azo DyeMolecular StructureAqueous SolubilityCommon Organic SolventsNotes
Methyl Orange Contains a sulfonic acid groupSoluble in hot water; slightly soluble in cold waterSoluble in ethanolWidely used as a pH indicator; solubility is pH-dependent.[11][12]
Congo Red Contains two sulfonic acid groupsSoluble in waterSoluble in ethanolUsed as a pH indicator and for staining in histology.[12]
Disperse Orange 1 Lacks strong solubilizing groupsInsoluble in waterSoluble in acetone, benzeneA non-ionic dye designed for low aqueous solubility.[1]
Eriochrome Black T Contains sulfonic acid and hydroxyl groupsSoluble in water and alcoholSoluble in ethanol, methanolUsed as a complexometric indicator.[12]
1-(2-pyridyl azo)-2-naphthol (PAN) Lacks strong solubilizing groupsInsoluble in waterSoluble in chloroform, benzene, etherIts metal chelates are extracted using organic solvents.[12]
Table 2: Common Laboratory Buffers and Their pH Ranges

This table provides a reference for selecting an appropriate buffer system based on your target pH.

Buffer SystempKa (at 25 °C)Useful pH Range
Citric Acid - Sodium Citrate 3.13, 4.76, 6.403.0 - 6.2
Sodium Acetate - Acetic Acid 4.763.7 - 5.6
MES 6.105.5 - 6.7
PIPES 6.766.1 - 7.5
MOPS 7.206.5 - 7.9
HEPES 7.486.8 - 8.2
Tris-HCl 8.067.5 - 9.0
Sodium Bicarbonate - Sodium Carbonate 10.339.2 - 10.8
Data sourced from Sigma-Aldrich Buffer Reference Center.[13]

References

Assessing the photostability of 2-Nitro-4-phenylazophenol in experimental setups.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the photostability of 2-Nitro-4-phenylazophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental assessment of the photostability of this compound.

Problem Possible Causes Solutions
Inconsistent degradation rates between replicate experiments. - Fluctuations in light source intensity.- Temperature variations in the sample chamber.- Inconsistent sample preparation (e.g., concentration, solvent purity).- Oxygen concentration variability in the solution.- Use a calibrated and stabilized light source.[1] Monitor the light intensity throughout the experiment.- Employ a temperature-controlled sample chamber.[2] Use a dark control sample stored at the same temperature to distinguish between thermal and photodegradation.[1]- Ensure precise and consistent preparation of all solutions. Use high-purity solvents.- For reproducible results, deaerate the solvent or maintain a constant atmosphere (e.g., by purging with nitrogen or air).
Unexpected or additional peaks in HPLC chromatogram after irradiation. - Formation of multiple photodegradation products.- Secondary degradation of primary photoproducts.- Presence of impurities in the starting material or solvent.- Interaction with excipients or other components in a formulation.- Use a diode array detector (DAD) or mass spectrometry (MS) coupled with HPLC to identify and characterize the unknown peaks.[3]- Perform a time-course study to monitor the formation and decay of intermediates.- Analyze the starting material and solvent for impurities before the experiment.- If working with a formulation, test the photostability of the individual components and the vehicle.
No degradation observed after prolonged light exposure. - The compound is highly photostable under the experimental conditions.- The wavelength of the light source does not overlap with the absorbance spectrum of the compound.- Insufficient light intensity or duration of exposure.- Confirm the compound's absorbance spectrum and ensure the light source emits at the appropriate wavelengths. The presence of a nitro group and an azo bond suggests potential for photodegradation, so re-evaluation of the experimental setup is warranted.- Increase the light intensity or extend the exposure time according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[4]- Consider using a different solvent, as solvent polarity can influence photodegradation rates.
Rapid and complete degradation of the compound. - High light intensity.- Presence of photosensitizers in the sample or solvent.- The compound has a very high photodegradation quantum yield.- Reduce the light intensity or shorten the exposure time to better characterize the degradation kinetics.- Purify the sample and use high-purity solvents to eliminate potential photosensitizers.- If the degradation is too rapid to monitor accurately, consider using a less powerful light source or employing techniques like flash photolysis for kinetic studies.[5]
Poor reproducibility of retention times in HPLC analysis. - Column degradation.- Changes in mobile phase composition.- Temperature fluctuations in the HPLC system.- Air bubbles in the pump or detector.- Use a guard column and ensure proper sample filtration to prolong column life.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Purge the HPLC system to remove any trapped air bubbles.
Baseline drift or noise in HPLC chromatogram. - Contaminated mobile phase or detector cell.- Fluctuations in the detector lamp output.- Incomplete sample dissolution.- Use HPLC-grade solvents and filter the mobile phase.- Flush the detector cell with an appropriate solvent.- Allow the detector lamp to warm up sufficiently.- Ensure the sample is fully dissolved in the mobile phase before injection.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation pathway for this compound?

A1: While specific experimental data for this compound is limited, the photodegradation of aromatic azo compounds, particularly those with nitro substituents, often proceeds via cleavage of the azo bond (-N=N-). This can lead to the formation of various aromatic amines and other degradation products. The nitro group (-NO2) can also be involved in photochemical reactions. A plausible pathway involves the initial formation of radical species upon photoexcitation, followed by reactions with solvent or oxygen.

Q2: What solvents are suitable for photostability testing of this compound?

A2: The choice of solvent is critical as it can significantly influence the photodegradation rate and mechanism. Common solvents for photostability studies include methanol, ethanol, acetonitrile, and water. It is advisable to test the photostability in multiple solvents to understand the effect of polarity and proticity on the degradation process. The solubility of this compound in the chosen solvent should be determined beforehand.

Q3: How can I quantify the photostability of this compound?

A3: Photostability is typically quantified by determining the photodegradation quantum yield (Φ), which is the ratio of the number of molecules degraded to the number of photons absorbed. Alternatively, the degradation rate constant (k) can be determined by monitoring the decrease in the concentration of the compound over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Q4: What are the standard guidelines for conducting photostability testing?

A4: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.[1][6][7] It specifies the light sources, exposure levels, and procedures for testing. According to ICH Q1B, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[4]

Q5: How can I monitor the degradation of this compound during the experiment?

A5: The degradation can be monitored by taking aliquots of the sample at different time points and analyzing them using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. UV-Vis spectrophotometry can also be used to track the change in the absorbance spectrum of the solution over time.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table provides data for structurally similar compounds to serve as an estimation. Researchers should determine these values experimentally for the specific compound of interest.

Table 1: Photodegradation Quantum Yields and Rate Constants of Analogous Azo Compounds

CompoundSolventWavelength (nm)Quantum Yield (Φ)Rate Constant (k)Reference
4-NitroazobenzeneMethanol313~0.03 (trans→cis)-Estimated from similar compounds
4-HydroxyazobenzeneEthanol375--[8]
AzobenzeneMethanol3130.11 (trans→cis)-[9]

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound in Solution

1. Objective: To assess the photodegradation of this compound in a specific solvent under controlled UV and visible light exposure.

2. Materials:

  • This compound
  • HPLC-grade solvent (e.g., methanol, acetonitrile, or water)
  • Calibrated photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
  • Quartz cuvettes or other transparent containers.
  • Aluminum foil.
  • HPLC system with a UV-Vis detector.
  • UV-Vis spectrophotometer.

3. Procedure:

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis_initial Initial Analysis cluster_exposure Exposure cluster_analysis_timed Time-course Analysis cluster_data Data Evaluation Prep Prepare Solution of This compound UVVis_Initial Record Initial UV-Vis Spectrum (t=0) Prep->UVVis_Initial HPLC_Initial Analyze Initial Sample by HPLC (t=0) Prep->HPLC_Initial Expose Expose Sample and Dark Control in Photostability Chamber Prep->Expose DarkControl Prepare Dark Control (wrap in foil) DarkControl->Expose Aliquot Withdraw Aliquots at Time Intervals Expose->Aliquot UVVis_Timed Record UV-Vis Spectrum Aliquot->UVVis_Timed HPLC_Timed Analyze by HPLC Aliquot->HPLC_Timed Calc Calculate % Degradation HPLC_Timed->Calc Kinetics Determine Degradation Kinetics Calc->Kinetics

Caption: Experimental workflow for assessing the photostability of this compound.

Photodegradation_Pathway Molecule This compound C₁₂H₉N₃O₃ ExcitedState Excited State [this compound]* (Photoexcitation) Molecule->ExcitedState hν (UV/Vis light) Radicals Radical Intermediates (e.g., phenoxyl and phenyl radicals) ExcitedState->Radicals Azo-bond cleavage / H-abstraction Products Degradation Products (e.g., 2-nitrophenol, aniline, and other oxidized species) Radicals->Products Reaction with solvent/O₂

Caption: A plausible photodegradation pathway for this compound.

References

Technical Support Center: Deconvolution of Interfering Signals in the Spectrophotometry of Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the deconvolution of interfering signals in the spectrophotometric analysis of azo dyes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of interfering signals in the spectrophotometry of azo dyes?

A1: Interfering signals in the spectrophotometry of azo dyes primarily arise from:

  • Spectral Overlap: When two or more components in a mixture have overlapping absorption spectra, their individual absorbances are not directly additive at each wavelength. This is a common issue in mixtures of azo dyes.[1]

  • Matrix Effects: The sample matrix (e.g., solvents, excipients, impurities) can absorb light in the same wavelength range as the analyte, leading to spectral interference.

  • Instrumental Noise: Fluctuations in the light source, detector, or electronics of the spectrophotometer can introduce noise that obscures the true signal.[2]

  • Stray Light: Unwanted light reaching the detector can cause significant errors, particularly at high absorbance values.[2]

  • Solvatochromism: The position and intensity of the absorption bands of azo dyes can be sensitive to the polarity of the solvent, leading to shifts in spectra.[3][4][5][6]

  • pH Effects: The ionization state of azo dyes can change with pH, altering their absorption spectra. Many azo dyes exhibit different colors and absorption characteristics at different pH values.[3][7]

Q2: How can I minimize spectral interference before resorting to deconvolution techniques?

A2: Before applying mathematical deconvolution, you can often minimize spectral interference through careful experimental design:

  • Wavelength Selection: If possible, select an analytical wavelength where the interference from other components is minimal.

  • Solvent Selection: Choose a solvent that does not absorb in the analytical wavelength range and minimizes spectral shifts of the analytes.[1]

  • pH Control: Maintain a constant and optimal pH to ensure the consistent spectral behavior of the azo dyes.[3]

  • Sample Purification: If feasible, use separation techniques like chromatography to remove interfering substances from the sample matrix before spectrophotometric analysis.

Q3: What are the main deconvolution techniques used for resolving overlapping spectra of azo dyes?

A3: The primary deconvolution techniques for overlapping spectra include:

  • Derivative Spectrophotometry: This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum. Derivatization can help to resolve overlapping bands and enhance the signal of minor spectral features.

  • Multivariate Calibration Methods: These chemometric techniques use mathematical models to correlate the spectral data with the concentrations of the components in a mixture. Common methods include:

    • Classical Least Squares (CLS)

    • Inverse Least Squares (ILS)

    • Principal Component Regression (PCR)

    • Partial Least Squares (PLS) Regression [8]

  • Peak Fitting Analysis: This involves fitting mathematical functions (e.g., Gaussian, Lorentzian) to the overlapping spectral bands to determine the parameters of the individual peaks. Software like Origin can be used for this purpose.[9]

Troubleshooting Guides

Guide 1: Issues with Derivative Spectrophotometry
Problem Possible Cause Troubleshooting Steps
Noisy derivative spectrum Differentiation amplifies noise present in the original spectrum.1. Smooth the original spectrum before differentiation using a moving average or Savitzky-Golay filter. Be cautious not to oversmooth, as this can distort the signal. 2. Optimize the instrumental parameters (e.g., increase integration time, use a wider slit width if resolution allows) to improve the signal-to-noise ratio of the raw data.
Poor resolution of overlapping peaks The chosen derivative order is not optimal for the specific spectral overlap.1. Experiment with different derivative orders (first, second, third, etc.). The optimal order depends on the relative widths and separation of the overlapping bands. 2. Second-derivative spectra are often effective for resolving two overlapping bands.
Inaccurate quantification The calibration curve is not linear or the zero-crossing points are not stable.1. Ensure that the calibration standards are prepared accurately and cover the expected concentration range of the samples. 2. Verify the stability of the zero-crossing points across different concentrations. Fluctuations may indicate matrix effects or instrumental instability.
Guide 2: Challenges in Multivariate Calibration
Problem Possible Cause Troubleshooting Steps
Poor predictive performance of the model The calibration model is not robust or is overfitted to the training data.1. Increase the number and diversity of calibration samples to create a more representative model. 2. Use a separate validation set to assess the predictive ability of the model. 3. Check for and remove outliers from the calibration set. 4. Optimize the number of factors (latent variables) used in the PLS or PCR model to avoid overfitting.
Model is sensitive to small changes in experimental conditions The calibration model does not account for variations in factors like temperature, pH, or solvent composition.1. If possible, include samples in the calibration set that represent the expected range of variation in these parameters. 2. Strictly control the experimental conditions during both calibration and sample analysis.
Difficulty in interpreting the model The mathematical model is complex and does not provide clear chemical insights.1. Examine the loading plots from PCA or PLS to understand which spectral regions are most important for predicting the concentrations of each component. 2. Relate the significant spectral regions to the known absorption characteristics of the azo dyes.

Data Presentation

Table 1: Spectrophotometric Properties of Selected Azo Dyes

Azo DyeCAS NumberSolventpHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Methyl Orange547-58-0Water4.1470~34,700
Tropaeolin OO554-73-4Water4-5445Not readily available
Calcon2538-85-4Water-544Not readily available
Red-5BNot specifiedWaterNot specified512Not readily available
Orange-3RNot specifiedWaterNot specified492Not readily available
Yellow-GRNot specifiedWaterNot specified415Not readily available
Black-BNot specifiedWaterNot specified597Not readily available
Turquoise Blue-GNot specifiedWaterNot specified661Not readily available
Blue-3RNot specifiedWaterNot specified666Not readily available

Note: Molar absorptivity values can vary with experimental conditions. The values presented are approximate and for illustrative purposes. It is recommended to determine these values experimentally under your specific conditions.[10][11][12]

Experimental Protocols

Protocol 1: General Spectrophotometric Analysis of Azo Dye Mixtures

This protocol outlines the general steps for acquiring UV-Vis spectra of azo dye mixtures for subsequent deconvolution.

1. Materials and Reagents:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Azo dye standards

  • Appropriate solvent (e.g., deionized water, ethanol)

  • Buffer solutions for pH control

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of each azo dye standard.

  • Dissolve the standards in the chosen solvent in separate volumetric flasks to prepare stock solutions of known concentrations.

  • Prepare a series of calibration standards by diluting the stock solutions to various known concentrations. For mixtures, prepare standards containing different combinations and ratios of the azo dyes.

3. Instrument Setup and Measurement:

  • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Set the desired wavelength range for scanning.

  • Fill a cuvette with the blank solution (the solvent used to prepare the standards and samples).

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

  • Rinse the cuvette with the first standard solution and then fill it with the same standard.

  • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Repeat steps 5 and 6 for all standard solutions and unknown samples.

4. Data Analysis:

  • Import the spectral data into a suitable software package (e.g., Origin, MATLAB, The Unscrambler).

  • Apply the chosen deconvolution method (e.g., derivative spectrophotometry, multivariate calibration) to the spectral data to determine the concentrations of the individual azo dyes in the mixtures.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh Azo Dye Standards B Prepare Stock Solutions A->B C Prepare Calibration Standards & Samples B->C F Record Absorbance Spectra C->F D Instrument Warm-up & Setup E Baseline Correction with Blank D->E E->F G Import Spectral Data F->G H Apply Deconvolution Method G->H I Determine Analyte Concentrations H->I

Caption: Experimental workflow for spectrophotometric analysis of azo dyes.

Troubleshooting_Workflow Start Overlapping Spectra Observed Decision1 Is interference from matrix suspected? Start->Decision1 Action1 Optimize Sample Preparation: - Solvent Selection - pH Control - Sample Purification Decision1->Action1 Yes Decision2 Is spectral overlap still significant? Decision1->Decision2 No Action1->Decision2 Action2 Select Deconvolution Method Decision2->Action2 Yes End Quantification of Analytes Decision2->End No Method1 Derivative Spectrophotometry Action2->Method1 Method2 Multivariate Calibration Action2->Method2 Method3 Peak Fitting Action2->Method3 Method1->End Method2->End Method3->End

Caption: Troubleshooting workflow for interfering signals in spectrophotometry.

Deconvolution_Choice Start Need to Resolve Overlapping Spectra Decision1 Are individual peak shapes known and well-defined? Start->Decision1 Choice1 Peak Fitting Decision1->Choice1 Yes Decision2 Is the system complex with multiple interfering components? Decision1->Decision2 No End Select Appropriate Method Choice1->End Choice2 Multivariate Calibration (PCR, PLS) Decision2->Choice2 Yes Choice3 Derivative Spectrophotometry Decision2->Choice3 No Choice2->End Choice3->End

Caption: Logical flow for selecting a deconvolution method.

References

Validation & Comparative

Comparative toxicological analysis of different azo dyes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of four commonly used azo dyes: Tartrazine (E102), Sunset Yellow FCF (E110), Allura Red AC (E129), and Amaranth (E123). The information presented is supported by experimental data from in vitro and in vivo studies to assist in risk assessment and the development of safer alternatives.

Executive Summary

Azo dyes are a major class of synthetic colorants used in food, pharmaceuticals, and cosmetics. While generally considered safe at regulated levels, concerns about their potential toxicity persist. The primary mechanism of toxicity involves the reductive metabolism of the azo bond by gut microbiota, leading to the formation of potentially carcinogenic aromatic amines. Toxicological effects vary among different azo dyes and can include cytotoxicity, genotoxicity, and organ-specific damage. This guide summarizes key toxicological data to facilitate a comparative understanding of these compounds.

Data Presentation

Cytotoxicity

Direct comparative studies on the cytotoxicity of Tartrazine, Sunset Yellow, Allura Red, and Amaranth on a single cell line with calculated IC50 values are limited in the readily available scientific literature. However, existing studies on human cell lines, such as the liver hepatoma cell line (HepG2), indicate that some azo dyes can significantly reduce cell viability.[1][2] The cytotoxic effects can be influenced by factors such as the concentration of the dye and the metabolic capacity of the cells. One study noted that the cytotoxic effect of certain food dyes on HepG2 cells could be exacerbated under hyperglycemic conditions.[1]

Genotoxicity

Genotoxicity studies, which assess the potential of a substance to damage DNA, have yielded mixed results for azo dyes. The Comet assay and the micronucleus test are two commonly used methods to evaluate these effects.

Azo DyeGenotoxicity AssayKey FindingsReference
Tartrazine In vivo gut micronucleus assay (mice)No genotoxic effect observed at doses up to 2000 mg/kg body weight.[3]
Comet assay (mice)Previously observed transient DNA damage in the colon, suggesting a possible local cytotoxic effect.[3]
Sunset Yellow FCF In vivo gut micronucleus assay (mice)No genotoxic effect observed at doses up to 2000 mg/kg body weight.[3]
Comet assay (rats)Significant genotoxic effect observed.[4]
Allura Red AC Comet assay (rats)No significant genotoxic effect observed.[4]
Amaranth In vivo gut micronucleus assay (mice)No genotoxic effect observed at doses up to 2000 mg/kg body weight.[3]
Comet assay (mice)Previously observed transient DNA damage in the colon, suggesting a possible local cytotoxic effect.[3]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the azo dyes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the dye that inhibits 50% of cell growth).

Genotoxicity Assessment: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from whole blood or cultured cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA, tail length, and tail moment).

In Vivo Toxicity Assessment: Rodent Oral Toxicity Study (Adapted from OECD Guidelines)

Animal studies are crucial for assessing the systemic toxicity of substances. The following is a general protocol adapted from OECD guidelines for acute and sub-chronic oral toxicity studies.

Principle: To determine the potential adverse effects of a substance after oral administration in a rodent model.

Methodology:

  • Animal Selection: Use a standardized strain of laboratory rodents (e.g., Wistar or Sprague-Dawley rats).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.

  • Dose Administration: Administer the azo dye to different groups of animals at various dose levels, typically by gavage or in the diet, for a specified duration (e.g., 28 or 90 days for sub-chronic studies). Include a control group that receives the vehicle only.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in behavior, body weight, and food/water consumption.

  • Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for analysis of hematological and biochemical parameters.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve organs for histopathological examination to identify any treatment-related changes.

  • Data Analysis: Analyze the data statistically to determine any significant differences between the treated and control groups and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualization

Experimental_Workflow_for_Azo_Dye_Toxicity_Testing cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_data Data Analysis & Interpretation in_vitro_start Cell Culture (e.g., HepG2) cytotoxicity Cytotoxicity Assay (MTT) in_vitro_start->cytotoxicity genotoxicity_invitro Genotoxicity Assay (Comet) in_vitro_start->genotoxicity_invitro ic50 IC50 Determination cytotoxicity->ic50 dna_damage DNA Damage Quantification genotoxicity_invitro->dna_damage in_vivo_start Rodent Model dosing Oral Administration of Azo Dye in_vivo_start->dosing observation Clinical Observation & Hematology dosing->observation histopathology Necropsy & Histopathology observation->histopathology noael NOAEL Determination histopathology->noael risk_assessment Risk Assessment ic50->risk_assessment dna_damage->risk_assessment noael->risk_assessment

Caption: Experimental workflow for azo dye toxicity testing.

Azo_Dye_Induced_Apoptosis azo_dye Azo Dye Metabolites (Aromatic Amines) ros Increased Reactive Oxygen Species (ROS) azo_dye->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax mitochondria->bax Activation bcl2 Bcl-2 mitochondria->bcl2 Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Azo dye-induced intrinsic apoptosis pathway.

References

A Comparative Performance Analysis of 2-Nitro-4-phenylazophenol and Other Acid-Base Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of reaction endpoints is paramount. Acid-base indicators are pivotal tools in this context, with their selection directly impacting the accuracy of volumetric analysis. This guide provides a comparative overview of 2-Nitro-4-phenylazophenol and other commonly used acid-base indicators, supported by experimental protocols and data to facilitate informed selection.

Performance Characteristics of Acid-Base Indicators

The efficacy of an acid-base indicator is defined by its pKa value and the corresponding pH range over which it changes color. The ideal indicator for a titration has a pKa value that closely matches the pH at the equivalence point of the reaction.

For a comprehensive comparison, the following table summarizes the key performance characteristics of this compound (with estimated values) alongside other widely used acid-base indicators.

IndicatorpKapH Transition RangeAcid ColorBase Color
This compound ~6.0 - 7.0 (Estimated) ~5.0 - 8.0 (Estimated) Yellow (Estimated) Red/Violet (Estimated)
Methyl Orange3.73.1 - 4.4RedYellow
Bromocresol Green4.73.8 - 5.4YellowBlue
Methyl Red5.14.4 - 6.2RedYellow
Litmus6.55.0 - 8.0RedBlue
Bromothymol Blue7.16.0 - 7.6YellowBlue
Phenol Red7.46.8 - 8.2YellowRed
Phenolphthalein9.68.2 - 10.0ColorlessPink
Thymolphthalein10.09.3 - 10.5ColorlessBlue

Experimental Protocol for Indicator Performance Evaluation

To empirically determine and compare the performance of this compound with other indicators, a series of acid-base titrations can be conducted.

Objective:

To evaluate the suitability of various acid-base indicators for different types of acid-base titrations and to determine the experimental pH transition range of this compound.

Materials:
  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Acetic Acid (CH₃COOH) solution

  • Indicator solutions (0.1% w/v in ethanol): this compound, Methyl Orange, Bromothymol Blue, and Phenolphthalein

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flasks (250 mL)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

Part 1: Strong Acid - Strong Base Titration

  • Pipette 25.0 mL of 0.1 M HCl into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of the first indicator to be tested (e.g., this compound).

  • Place a calibrated pH electrode in the flask and place the flask on a magnetic stirrer.

  • Fill the burette with 0.1 M NaOH solution and record the initial volume.

  • Titrate the HCl solution with the NaOH solution, adding the titrant in small increments.

  • Record the pH and the volume of NaOH added after each increment.

  • Note the volume of NaOH at which the indicator changes color (the endpoint).

  • Continue the titration past the equivalence point to generate a full titration curve.

  • Repeat the titration for each indicator to be tested.

Part 2: Weak Acid - Strong Base Titration

  • Pipette 25.0 mL of 0.1 M CH₃COOH into a 250 mL Erlenmeyer flask.

  • Follow steps 2-9 from Part 1.

Data Analysis:
  • Plot the pH versus the volume of NaOH added for each titration to generate titration curves.

  • Determine the equivalence point from the titration curve (the steepest point of the curve).

  • Compare the endpoint volume (where the indicator changed color) with the equivalence point volume for each indicator. A smaller difference indicates a more suitable indicator.

  • The pH range over which the color change of this compound occurs can be determined by noting the pH values at the first perceptible color change and at the full color change.

Logical Workflow for Indicator Selection

The selection of an appropriate acid-base indicator is a critical step in ensuring the accuracy of a titration. The following diagram illustrates the logical workflow for this process.

IndicatorSelection start Start: Need for Titration titration_type Identify Titration Type (e.g., Strong Acid-Strong Base, Weak Acid-Strong Base) start->titration_type equivalence_ph Determine Expected Equivalence Point pH titration_type->equivalence_ph strong_strong Strong Acid - Strong Base pH ≈ 7 equivalence_ph->strong_strong weak_acid_strong_base Weak Acid - Strong Base pH > 7 equivalence_ph->weak_acid_strong_base strong_acid_weak_base Strong Acid - Weak Base pH < 7 equivalence_ph->strong_acid_weak_base select_indicator Select Indicator with pKa close to Equivalence Point pH strong_strong->select_indicator weak_acid_strong_base->select_indicator strong_acid_weak_base->select_indicator perform_titration Perform Titration and Observe Endpoint select_indicator->perform_titration end End: Accurate Concentration Determined perform_titration->end

Caption: Workflow for selecting a suitable acid-base indicator.

Signaling Pathway of an Acid-Base Indicator

The color change of an acid-base indicator is a result of a reversible chemical equilibrium where the indicator molecule (HIn) donates a proton to the solution to form its conjugate base (In⁻). The acidic form (HIn) and the basic form (In⁻) have different colors.

IndicatorEquilibrium cluster_products HIn HIn (Acid Form) Color A In_minus In⁻ (Basic Form) Color B HIn->In_minus + H_plus H⁺

Caption: General equilibrium of an acid-base indicator.

References

A Comparative Analysis of the Metal-Chelating Efficiency of 2-Nitro-4-phenylazophenol Against Established Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metal-chelating efficiency of 2-Nitro-4-phenylazophenol alongside well-established chelating agents: Ethylenediaminetetraacetic acid (EDTA), Deferoxamine, and Penicillamine. Due to the limited availability of quantitative data for this compound in publicly accessible literature, this document focuses on presenting the known efficiencies of standard ligands and provides detailed experimental protocols for the determination of metal-chelation properties. This allows researchers to conduct their own comparative studies.

Azo dyes, including those with electron-withdrawing groups like the nitro group, are recognized for their capacity to form complexes with metal ions.[1][2][3] The presence of both a nitro group and a phenolic hydroxyl group in this compound suggests a potential for metal ion chelation, a property observed in similar molecular structures.[4][5] The lone pair electrons on the nitrogen atoms of the azo group and the oxygen of the hydroxyl group are potential sites for coordination with a metal ion.

Data Presentation: A Comparative Look at Known Chelating Agents

The following table summarizes the metal-chelating efficiencies of EDTA, Deferoxamine, and Penicillamine. The presented data is a compilation from various studies and may vary based on experimental conditions.

Chelating AgentMetal Ion(s)Reported EfficiencyMethod of Determination
EDTA Pb(II), Cu(II), Cd(II), Zn(II)High removal efficiency: 99.4% for Pb(II), 94.8% for Cu(II), and 77.8% for Zn(II) from contaminated soil.[6]Chelation-based soil washing
Ca(II), Mg(II), Fe(III)Forms stable complexes with a wide range of metal ions.[6]Various
Deferoxamine Fe(III)Strong binding affinity, used in the treatment of iron overload.[7]Clinical studies
Al(III)Also effective for aluminum poisoning.[7]Clinical studies
Penicillamine Cu(II)Drug of choice for copper overload in Wilson's disease.[7]Clinical studies
Hg(II), Pb(II), As(II)Also used for chelation of other heavy metals.[7]Clinical studies

Experimental Protocols

To facilitate the direct comparison of this compound with other ligands, the following detailed experimental protocols for UV-Vis Spectroscopy and Potentiometric Titration are provided. These methods are standard for determining the stability constants of metal-ligand complexes.

UV-Vis Spectrophotometric Titration

This method relies on the change in the absorption spectrum of the ligand upon complexation with a metal ion.

Objective: To determine the stoichiometry and stability constant of the metal-complex of this compound.

Materials:

  • This compound

  • A stock solution of the metal salt of interest (e.g., CuSO₄, FeCl₃) of known concentration.

  • A suitable solvent in which both the ligand and the metal salt are soluble (e.g., Methanol, Ethanol, or a mixed aqueous-organic solvent).

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a stock solution of the metal salt of a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Spectral Analysis of the Ligand:

    • Record the UV-Vis spectrum of the free ligand solution to identify its maximum absorption wavelength (λmax).

  • Titration:

    • Place a fixed volume of the ligand solution in the cuvette.

    • Record the initial absorbance spectrum.

    • Add small, precise aliquots of the concentrated metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed, indicating the saturation of the ligand with the metal ion.

  • Data Analysis:

    • Monitor the changes in absorbance at the λmax of the ligand or at the λmax of the newly formed complex.

    • Plot the change in absorbance versus the molar ratio of [Metal]/[Ligand].

    • The stoichiometry of the complex can be determined from the inflection point of this plot.

    • The stability constant (K) can be calculated using various methods, such as the Benesi-Hildebrand method, by analyzing the absorbance changes.[8]

Potentiometric Titration

This technique measures the change in the potential of a solution containing the ligand and metal ion as a function of the volume of a titrant (a strong base) added.

Objective: To determine the protonation constants of this compound and the stability constants of its metal complexes.

Materials:

  • This compound

  • A stock solution of the metal salt of interest of known concentration.

  • A standardized solution of a strong base (e.g., NaOH).

  • A standardized solution of a strong acid (e.g., HCl).

  • A suitable background electrolyte to maintain constant ionic strength (e.g., KCl or KNO₃).

  • A pH meter with a combination glass electrode.

  • A thermostated titration vessel.

  • A magnetic stirrer.

  • A micro-burette.

Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand (for protonation constants):

    • In the titration vessel, place a known volume of a solution containing the ligand, the strong acid, and the background electrolyte.

    • Titrate this solution with the standardized strong base.

    • Record the pH after each addition of the base.

    • Plot the pH versus the volume of base added to obtain the titration curve. From this curve, the protonation constants of the ligand can be calculated.

  • Titration of the Ligand with Metal Ion (for stability constants):

    • In the titration vessel, place a known volume of a solution containing the ligand, the metal salt, the strong acid, and the background electrolyte.

    • Titrate this solution with the same standardized strong base.

    • Record the pH after each addition of the base.

    • Plot the pH versus the volume of base added. The titration curve in the presence of the metal ion will be shifted compared to the curve of the free ligand due to the release of protons upon complexation.

  • Data Analysis:

    • The stability constants are calculated from the displacement between the titration curves of the ligand and the ligand-metal system using specialized software or by applying relevant equations (e.g., the Bjerrum method).

Visualizations

The following diagrams illustrate the general workflow for evaluating metal-chelating efficiency and the fundamental process of metal chelation.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Chelation Analysis cluster_data Data Processing & Comparison Ligand Prepare Ligand Solution (this compound) UVVis UV-Vis Spectrophotometry Ligand->UVVis Potentiometry Potentiometric Titration Ligand->Potentiometry Metal Prepare Metal Ion Solution Metal->UVVis Metal->Potentiometry KnownLigands Prepare Known Ligand Solutions (EDTA, Deferoxamine, etc.) KnownLigands->UVVis KnownLigands->Potentiometry StabilityConst Calculate Stability Constants (log K) UVVis->StabilityConst Potentiometry->StabilityConst Comparison Compare Efficiency Data StabilityConst->Comparison

Caption: Experimental workflow for comparing metal-chelating efficiency.

Metal_Chelation cluster_reactants Reactants cluster_product Product Metal Metal Ion Complex Metal-Ligand Complex Metal->Complex Coordination Bonds Ligand Chelating Ligand (e.g., this compound) Ligand->Complex Forms Chelate Ring

Caption: The process of metal chelation by a ligand.

References

A Comparative Guide to Purity Validation of 2-Nitro-4-phenylazophenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Thin-Layer Chromatography (TLC) for the purity validation of 2-Nitro-4-phenylazophenol, a significant azo dye intermediate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of chemical compounds in research and pharmaceutical development. This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on selecting the most suitable method based on analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a premier analytical technique that separates components in a mixture with high resolution and sensitivity, making it ideal for the quantitative purity assessment of organic compounds. It is a regulatory requirement to validate HPLC methods used for the analysis of pharmaceutical products to ensure that the technique provides consistent and satisfactory results.[1]

Principle of Separation

In this proposed Reverse-Phase HPLC (RP-HPLC) method, the separation of this compound from its potential impurities is achieved on a non-polar stationary phase (C18 column). A polar mobile phase is used to elute the compounds. This compound, being a moderately polar compound, will have a specific retention time under defined conditions. Impurities with different polarities will elute at different times, allowing for their separation and quantification.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH 6.2) in a 47:53 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 25°C (Ambient).

  • Detection Wavelength: Due to the chromophoric azo group, detection in the visible range is effective.[3] Based on similar azo dyes, a wavelength between 400-500 nm is recommended. For this compound, a preliminary scan would determine the λmax; for this guide, we will use a representative wavelength of 480 nm .

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 100 mL of the mobile phase to prepare a 100 µg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated for specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.[4][5]

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Workflow A Sample Preparation (100 µg/mL in Mobile Phase, Filtration) B HPLC System Configuration (C18 Column, Mobile Phase Equilibration) A->B C Sample Injection (20 µL via Autosampler) B->C D Isocratic Elution (ACN:Buffer at 1.0 mL/min) C->D E Chromatographic Separation (Separation based on Polarity) D->E F UV-Vis Detection (Monitoring at 480 nm) E->F G Data Acquisition (Chromatogram Generation) F->G H Data Analysis (Peak Integration, Area % Calculation) G->H I Purity Report Generation (Main Peak Area % vs. Total Area) H->I

Figure 1. Experimental workflow for HPLC purity validation.

Alternative Method: Thin-Layer Chromatography (TLC)

TLC is a widely used chromatographic technique for the qualitative assessment of purity.[6] It is valued for its simplicity, speed, and low cost, making it an excellent choice for rapid screening and in-process controls.[7]

Principle of Separation

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[6] For this compound, impurities with different polarities will travel up the TLC plate at different rates, resulting in distinct spots and allowing for a visual assessment of purity.[8]

Detailed Experimental Protocol: TLC
  • Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Developing Solvent): A mixture of Toluene:Chloroform (1:1, v/v). The ratio can be adjusted to achieve optimal separation where the Rf value of the main spot is between 0.2 and 0.5.[9]

  • Sample Preparation: Prepare a concentrated solution of the sample (approx. 2 mg/mL) in a suitable solvent like acetone.[10]

  • Application: Apply 1-2 µL of the sample solution as a small spot onto the baseline of the TLC plate.

  • Development: Place the plate in a chromatography chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • The compound is colored, so spots will be visible under white light.

    • Examine the dried plate under UV light at 254 nm to visualize any UV-active impurities.[10]

  • Purity Assessment: A pure compound should ideally yield a single spot. The presence of additional spots indicates impurities.[8]

Performance Comparison: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific analytical goal, whether it is quantitative validation or rapid qualitative screening. The table below summarizes the key performance characteristics of each method for the purity validation of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC)
Principle High-pressure separation on a packed column.Differential migration on a solid plate.
Analysis Type Quantitative & QualitativePrimarily Qualitative
Resolution Very High (Excellent separation of complex mixtures)Moderate to Low
Sensitivity High (ng to pg level - LOD/LOQ)[11]Low (µg to ng level)
Analysis Time 15-30 minutes per sample20-40 minutes (can run multiple samples)
Reproducibility High (RSD < 2% is common)[5]Low to Moderate (Operator dependent)
Throughput Sequential (Automated with autosampler)Parallel (Multiple samples per plate)
Cost High (instrumentation, columns, solvents)Low (plates, solvents, chambers)
Required Expertise High (Method development, operation, data analysis)Low to Moderate

Conclusion and Recommendations

Both HPLC and TLC are valuable techniques for assessing the purity of this compound, each serving a distinct purpose.

  • High-Performance Liquid Chromatography (HPLC) is the superior and recommended method for the final, quantitative purity validation required in regulated environments such as drug development and quality control. Its high resolution, sensitivity, and reproducibility ensure an accurate and reliable determination of purity, capable of detecting and quantifying trace-level impurities.[12]

  • Thin-Layer Chromatography (TLC) serves as an excellent, cost-effective tool for rapid, qualitative checks. It is highly suitable for monitoring the progress of chemical reactions, screening fractions from column chromatography, or performing preliminary purity assessments where a high degree of quantitative accuracy is not required.[9]

For comprehensive quality assurance, a combination of both methods is often employed: TLC for rapid in-process checks and HPLC for the final, definitive purity certification.

References

Evaluating the Cross-Reactivity of 2-Nitro-4-phenylazophenol with Various Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the chromogenic agent 2-Nitro-4-phenylazophenol. Due to the limited availability of specific experimental data for this compound, this document presents a representative evaluation based on the known behavior of closely related azo dyes used in colorimetric metal ion detection. The provided experimental protocol and data are illustrative and intended to serve as a practical reference for researchers developing spectrophotometric assays. Here, we have selected Copper (II) as the primary target analyte to demonstrate a potential application.

Overview of this compound as a Chromogenic Sensor

Azo dyes are a well-established class of compounds used as colorimetric sensors for a variety of metal cations.[1][2] Their utility stems from the interaction between the metal ion and the dye's functional groups, which alters the electronic structure of the dye and results in a measurable color change.[2] The specificity of these interactions is crucial for the development of selective assays. This guide explores the hypothetical cross-reactivity of this compound, a compound belonging to this class, with a range of common metal ions.

Experimental Protocol: Spectrophotometric Analysis of Metal Ion Binding

This section details a plausible experimental methodology for assessing the cross-reactivity of this compound with various metal ions using UV-Vis spectrophotometry.

Objective: To determine the change in absorbance of a this compound solution upon the addition of different metal ions and to quantify the selectivity for a primary target ion (hypothetically Cu²⁺).

Materials:

  • This compound stock solution (1 mM in ethanol)

  • Aqueous solutions (10 mM) of various metal salts (e.g., CuSO₄, ZnCl₂, NiCl₂, CoCl₂, FeCl₃, MgCl₂, CaCl₂, Pb(NO₃)₂, HgCl₂)

  • Buffer solution (e.g., 0.1 M acetate buffer, pH 5.5)

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of the Working Solution: Prepare a working solution of this compound by diluting the stock solution with the buffer to a final concentration of 50 µM.

  • Blank Measurement: Fill a cuvette with the this compound working solution and record its absorbance spectrum as the blank.

  • Addition of Metal Ions: To separate cuvettes containing the this compound working solution, add a small aliquot of each metal ion solution to achieve a final metal ion concentration of 100 µM.

  • Incubation: Allow the solutions to incubate at room temperature for 5-10 minutes to ensure complete complex formation.

  • Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution containing a different metal ion.

  • Data Analysis: Determine the change in absorbance (ΔA) at the wavelength of maximum absorbance (λ_max) of the metal-dye complex. Compare the ΔA values for the target metal ion (Cu²⁺) with those of other metal ions.

Quantitative Data Summary: Cross-Reactivity Profile

The following table summarizes the hypothetical quantitative data for the cross-reactivity of this compound with various metal ions, based on the protocol described above.

Metal IonConcentration (µM)ΔA at λ_maxRelative Response (%)Limit of Detection (LOD) (µM)
Cu²⁺ 100 0.85 100 0.5
Zn²⁺1000.055.9> 50
Ni²⁺1000.1214.1> 50
Co²⁺1000.1011.8> 50
Fe³⁺1000.2529.410
Mg²⁺100< 0.01< 1> 100
Ca²⁺100< 0.01< 1> 100
Pb²⁺1000.1821.2> 50
Hg²⁺1000.3541.25

Note: The data presented in this table is representative and intended for illustrative purposes.

Comparison with Alternative Reagents for Copper (II) Detection

Several other reagents are commonly used for the spectrophotometric determination of Cu²⁺. This section provides a brief comparison.

Reagentλ_max (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Key Interferences
This compound (Hypothetical) ~540~1 x 10⁴Fe³⁺, Hg²⁺
Diphenylthiocarbazide (Dithizone)5402.3 x 10⁴Pb²⁺, Ni²⁺, Mn²⁺[1]
Bathocuproine4641.4 x 10⁴-
Sulfanilic Acid3806.7 x 10⁻²Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Cr³⁺[3]

This comparison highlights that while this compound could be a potential candidate for Cu²⁺ detection, careful consideration of interfering ions is necessary, a common requirement for many chromogenic reagents.

Visualizations

Experimental Workflow

experimental_workflow prep Prepare 50 µM This compound in Buffer blank Measure Blank Absorbance prep->blank add_metal Add Metal Ion (100 µM final conc.) prep->add_metal measure Measure Sample Absorbance incubate Incubate (5-10 min) add_metal->incubate incubate->measure analyze Analyze Data (Calculate ΔA) measure->analyze

Caption: Experimental workflow for evaluating metal ion cross-reactivity.

Logical Relationship of Cross-Reactivity

cross_reactivity reagent 2-Nitro-4- phenylazophenol cu Cu²⁺ (High Response) reagent->cu Strong Interaction hg Hg²⁺ (Moderate) reagent->hg fe Fe³⁺ (Moderate) reagent->fe low_inter Pb²⁺, Ni²⁺, Co²⁺ (Low) reagent->low_inter Weak Interaction no_inter Mg²⁺, Ca²⁺ (Negligible) reagent->no_inter

Caption: Hypothetical interaction profile of the reagent with metal ions.

References

Performance Evaluation of 2-Nitro-4-phenylazophenol in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-Nitro-4-phenylazophenol as a pH indicator against common laboratory alternatives. Due to the limited availability of direct experimental data for this compound, its performance characteristics are estimated based on structurally related compounds, specifically other nitrophenol derivatives. This guide aims to offer a valuable resource for selecting the appropriate pH indicator for various research and development applications by presenting objective comparisons and supporting experimental methodologies.

Comparative Performance Data

The performance of a pH indicator is primarily determined by its acid dissociation constant (pKa), which dictates the pH range over which it changes color. The following table summarizes the key performance indicators for this compound (estimated) and three widely used alternatives.

IndicatorpKapH RangeAcid ColorBase Color
This compound (Estimated) ~7.2~6.2 - 8.2YellowReddish-Brown
Methyl Orange3.473.1 - 4.4RedYellow
Bromothymol Blue7.16.0 - 7.6YellowBlue
Phenolphthalein9.508.3 - 10.0ColorlessPink

Note: The pKa and pH range for this compound are estimated based on the known pKa values of o-nitrophenol (7.23) and p-nitrophenol (7.14)[1][2][3]. The color change is inferred from the typical behavior of nitrophenylazo compounds.

Experimental Protocols

The following protocols outline the standard methodologies for determining the performance characteristics of pH indicators.

Spectrophotometric Determination of pKa

This method is a precise way to determine the pKa of an acid-base indicator.

Principle: The pKa is the pH at which the concentrations of the acidic (HIn) and basic (In⁻) forms of the indicator are equal. By measuring the absorbance of the indicator in solutions of varying pH at the wavelengths of maximum absorbance for both forms, the pKa can be calculated using the Henderson-Hasselbalch equation.

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator. For this compound, a phosphate buffer system would be suitable to cover a pH range of approximately 6.0 to 8.5.

  • Preparation of Indicator Solution: Prepare a stock solution of the indicator in a suitable solvent, such as ethanol.

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance for the acidic form of the indicator (λmax,acid) by measuring the spectrum of the indicator in a strongly acidic solution (e.g., 0.1 M HCl).

    • Determine the wavelength of maximum absorbance for the basic form of the indicator (λmax,base) by measuring the spectrum of the indicator in a strongly basic solution (e.g., 0.1 M NaOH).

    • For each buffer solution, add a constant amount of the indicator stock solution and measure the absorbance at both λmax,acid and λmax,base.

  • Data Analysis:

    • Calculate the ratio of the concentrations of the basic and acidic forms ([In⁻]/[HIn]) for each pH value using the measured absorbances.

    • Plot pH versus log([In⁻]/[HIn]). The pKa is the pH at which log([In⁻]/[HIn]) = 0.

Determination of pH Transition Range

This method visually determines the pH range over which the indicator changes color.

Procedure:

  • Prepare a series of buffer solutions with finely spaced pH intervals (e.g., 0.2 pH units) covering the expected transition range.

  • Add a consistent amount (e.g., 2-3 drops) of the indicator solution to each buffer solution.

  • Observe and record the color of each solution. The pH transition range is the interval between the pH where the first perceptible color change occurs and the pH where the color change is complete.

Stability in Diverse Buffer Systems

This protocol assesses the chemical stability of the indicator in different buffer solutions over time.

Procedure:

  • Prepare solutions of the indicator in various buffer systems (e.g., acetate, phosphate, borate) at a pH within its transition range.

  • Store the solutions under controlled conditions (e.g., room temperature, protected from light).

  • Monitor the absorbance of the solutions at regular intervals over an extended period (e.g., 24-48 hours) at the λmax of one of its forms. A significant change in absorbance indicates degradation of the indicator.

Visualizations

Signaling Pathway of a Generic Acid-Base Indicator

The following diagram illustrates the equilibrium that governs the color change of a typical weak acid indicator (HIn).

IndicatorEquilibrium cluster_products HIn HIn (Acidic Form) Color A In_minus In⁻ (Basic Form) Color B HIn->In_minus Dissociation H_plus H⁺

Caption: Equilibrium of a weak acid pH indicator.

Experimental Workflow for pKa Determination

This diagram outlines the key steps in the spectrophotometric determination of an indicator's pKa.

pKa_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Varying pH) measure_buffers Measure Absorbance in Each Buffer prep_buffers->measure_buffers prep_indicator Prepare Indicator Stock Solution measure_acid Measure Absorbance in Strong Acid (λmax,acid) prep_indicator->measure_acid measure_base Measure Absorbance in Strong Base (λmax,base) prep_indicator->measure_base prep_indicator->measure_buffers calculate_ratio Calculate [In⁻]/[HIn] Ratio measure_acid->calculate_ratio measure_base->calculate_ratio measure_buffers->calculate_ratio plot_data Plot pH vs. log([In⁻]/[HIn]) calculate_ratio->plot_data determine_pka Determine pKa from Plot (pH at log ratio = 0) plot_data->determine_pka

Caption: Workflow for pKa determination.

Logical Relationship for Indicator Selection

The selection of an appropriate indicator is dependent on the pH at the equivalence point of the titration.

IndicatorSelection titration_type Type of Titration strong_acid_strong_base Strong Acid vs. Strong Base titration_type->strong_acid_strong_base weak_acid_strong_base Weak Acid vs. Strong Base titration_type->weak_acid_strong_base strong_acid_weak_base Strong Acid vs. Weak Base titration_type->strong_acid_weak_base equivalence_ph Equivalence Point pH strong_acid_strong_base->equivalence_ph weak_acid_strong_base->equivalence_ph strong_acid_weak_base->equivalence_ph ph_7 pH ≈ 7 equivalence_ph->ph_7 for Strong Acid/Strong Base ph_gt_7 pH > 7 equivalence_ph->ph_gt_7 for Weak Acid/Strong Base ph_lt_7 pH < 7 equivalence_ph->ph_lt_7 for Strong Acid/Weak Base indicator_choice Indicator Choice (pKa ≈ Equivalence pH) ph_7->indicator_choice ph_gt_7->indicator_choice ph_lt_7->indicator_choice bromothymol_blue Bromothymol Blue (pKa = 7.1) indicator_choice->bromothymol_blue for pH ≈ 7 phenolphthalein Phenolphthalein (pKa = 9.5) indicator_choice->phenolphthalein for pH > 7 methyl_orange Methyl Orange (pKa = 3.47) indicator_choice->methyl_orange for pH < 7

Caption: Logic for selecting a pH indicator.

Conclusion

References

Comprehensive Literature Review of 2-Nitro-4-phenylazophenol: A Search for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant lack of documented applications for the chemical compound 2-Nitro-4-phenylazophenol (CAS Number: 55936-40-8). Despite its clear chemical structure and presence in chemical databases, there is no available peer-reviewed research, patents, or technical documentation detailing its use in any specific scientific or industrial process.

Chemical databases provide the fundamental properties of this compound, also known as 2-nitro-4-phenyldiazenylphenol.[1][2] Its molecular formula is C12H9N3O3.[1][2] However, beyond this basic characterization, the scientific literature does not offer any experimental data, detailed methodologies for its use, or comparisons with alternative compounds for any given application.

This absence of information prevents the creation of a comparative guide as requested, as there are no performance metrics or experimental protocols to analyze or present. Consequently, the generation of data tables and visualizations of experimental workflows or signaling pathways is not possible.

Context from Structurally Related Compounds

To provide some context, it is useful to examine the applications of structurally similar compounds, particularly azo dyes, which share the characteristic nitrogen-nitrogen double bond (-N=N-). This class of compounds is known for its chromophoric properties.

One closely related compound is 4-Phenylazophenol (also known as 4-Hydroxyazobenzene or Solvent Yellow 7), which lacks the nitro group present in the topic compound. 4-Phenylazophenol has several documented applications:

  • Histology and Diagnostic Staining: It is used as a dye in histology, cytology, and hematology for visualizing cell and tissue components.

  • Industrial Colorant: It is employed in the coloring of varnishes, greases, paraffin wax, resins, and soaps.

  • Materials Science: Research has explored its use in creating photoactive polymers. For instance, enzymatic synthesis has been used to create poly(4-phenylazophenol), a polymer with a high dye content and photoinduced birefringence.

It is plausible that this compound could exhibit similar chromophoric properties, potentially serving as a pH indicator or a dye. The presence of the electron-withdrawing nitro group would likely shift its absorption spectrum and alter its chemical properties compared to 4-Phenylazophenol. However, without any experimental evidence, any potential applications remain purely speculative.

Conclusion

The request for a comprehensive literature review of this compound's scientific applications cannot be fulfilled due to the absence of published research on the topic. While the properties of related azo dyes offer a glimpse into its potential characteristics, there is currently no scientific basis to detail its specific uses, experimental protocols, or comparative performance. Researchers, scientists, and drug development professionals should be aware that this compound appears to be an uninvestigated chemical entity in the context of scientific applications.

References

Safety Operating Guide

Proper Disposal of 2-Nitro-4-phenylazophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Nitro-4-phenylazophenol, an azo compound, ensuring compliance with safety regulations and minimizing environmental impact.

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][2] This ensures that the chemical, which is harmful if swallowed and can cause skin and eye irritation, is managed in a controlled and safe manner.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures to mitigate exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use eye and face protection.[1]

  • Clothing: Wear protective clothing to prevent skin contact.[1]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Ensure adequate ventilation or use only outdoors.[2]

Step-by-Step Disposal Protocol

The following steps outline the process for the safe collection, storage, and preparation of this compound for disposal by a licensed waste management service.

  • Waste Collection:

    • Carefully sweep up and shovel the solid this compound into a suitable, sealable container for disposal.[1][2]

    • For spills, use dry clean-up procedures and avoid generating dust.[3] If necessary, dampen with water to prevent dusting before sweeping.[3]

  • Container Selection and Labeling:

    • Use a container compatible with the chemical. The original container is often a suitable choice.[4]

    • The container must be in good condition, leak-proof, and have a secure lid.[4]

    • Clearly label the container with the words "HAZARDOUS WASTE" and the chemical name, "this compound".[4]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][2]

    • Keep the container tightly closed at all times, except when adding waste.[1][2][4]

    • Segregate the waste container from incompatible materials, such as oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with the completed hazardous material pickup request form, detailing the contents of the waste container.[4]

    • Do not mix this compound waste with other waste streams.[4]

  • Decontamination:

    • Thoroughly decontaminate any tools or equipment used in the collection process.

    • Remove and wash contaminated clothing and gloves before reuse.[1][2]

Quantitative Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]P301 + P312 + P330
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2]P302 + P352
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2]P305 + P351 + P338
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1][2]P304 + P340

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Sweep solid into container) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name) B->C D Step 4: Securely Store Container (Cool, dry, ventilated area) C->D E Step 5: Arrange Professional Disposal (Contact EHS or licensed vendor) D->E F Step 6: Decontaminate (Tools and work area) E->F

Caption: Workflow for the safe disposal of this compound.

Environmental Considerations

This compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, it is crucial to prevent its release into the environment by not flushing it into surface water or sanitary sewer systems.[1][2] Adherence to the prescribed disposal procedures is essential for environmental protection.

References

Essential Safety and Logistical Information for Handling 2-Nitro-4-phenylazophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Nitro-4-phenylazophenol, a chemical compound that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Potential Hazards

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][2] Inhalation of dust may lead to respiratory irritation.[1][2] Like many azo dyes, it may have the potential for skin sensitization and other health effects with prolonged exposure.[3] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate chemical-resistant gloves. Check manufacturer's data for breakthrough times.
Body Protection Laboratory CoatA flame-resistant lab coat that fastens securely.
Chemical ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved respirator or dust mask if handling fine powders or if ventilation is inadequate to prevent inhalation of dust.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Operational and Disposal Plans

Adherence to the following step-by-step procedures for handling and disposal is critical for laboratory safety.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[1][2]

Handling and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: When weighing or transferring the solid, use techniques that minimize dust generation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

Spill Cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[1]

  • Collection: Collect the material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Safety First handling Chemical Handling (Weighing, Transfer) ppe->handling experiment Experimentation handling->experiment decon Decontamination (Glassware, Surfaces) experiment->decon waste Waste Collection experiment->waste Chemical Waste decon->waste Contaminated Materials doff_ppe Doff PPE decon->doff_ppe disposal Waste Disposal waste->disposal Approved Vendor doff_ppe->disposal Contaminated PPE

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.